2-Naphthoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9842. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLBCXGRQWUJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062287 | |
| Record name | 2-Naphthalenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062287 | |
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Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-83-6 | |
| Record name | 2-Naphthoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarbonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Naphthoyl Chloride: A Comprehensive Technical Guide for Researchers
CAS Number: 2243-83-6
This technical guide provides an in-depth overview of 2-Naphthoyl chloride, a pivotal reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, safety and handling protocols, synthesis, and key applications, with a focus on its role as a versatile acylating agent.
Core Chemical and Physical Properties
This compound, also known as 2-naphthalenecarbonyl chloride, is an aromatic acyl chloride derived from naphthalene.[1] It is a solid at room temperature, appearing as a white to pale yellow or orange powder or crystalline solid.[2][3] Its fundamental properties are summarized below.
| Property | Value | Citations |
| CAS Number | 2243-83-6 | [2] |
| Molecular Formula | C₁₁H₇ClO | [2] |
| Molecular Weight | 190.63 g/mol | [2][4] |
| Appearance | White to pale yellow/orange powder or solid | [2] |
| Melting Point | 49-54 °C | [2][5] |
| Boiling Point | 306 °C (at 760 mmHg); 156-162 °C (at 7-11 mmHg) | [2][6][7] |
| Flash Point | > 110 °C (> 230 °F) | [5][7] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); Insoluble and reacts with water. | [1] |
| Purity/Assay | Typically ≥97.5% - 98% (by GC) | [2][7] |
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.[5][8] Contact with water results in a vigorous reaction, liberating toxic hydrogen chloride gas.[5]
| Hazard Class & Statement | GHS Pictogram | Precautionary Measures & Storage | Citations |
| Skin Corrosion 1B | GHS05 | Handling: Use only under a chemical fume hood. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fumes. Prevent contact with skin and eyes.[5][8] | [5][7] |
| H314: Causes severe skin burns and eye damage. |
| Storage: Store in a dry, cool, and well-ventilated place away from moisture and incompatible materials (e.g., strong oxidizing agents, water). Keep containers tightly closed under an inert atmosphere. Store at 2-8 °C for optimal stability.[2][5] | [2][5][7] |
| Water-Reactive | - | First Aid: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes. For eye contact, rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention in all cases of exposure.[5] | [5] |
Chemical Reactivity and Mechanism
The reactivity of this compound is dominated by the electrophilic carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution.[2] This reactivity allows for the efficient introduction of the 2-naphthoyl moiety onto various substrates, including alcohols, amines, and carbanions, to form corresponding esters, amides, and ketones.[2]
Caption: General mechanism of nucleophilic acyl substitution for this compound.
Experimental Protocols
Synthesis of this compound from 2-Naphthoic Acid
This protocol describes the conversion of 2-naphthoic acid to this compound using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[9]
Materials:
-
2-Naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) to protect the reaction from atmospheric moisture. All glassware must be oven-dried.
-
Reagents: In the fume hood, charge the flask with 2-naphthoic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. Toluene can be used as a solvent if desired.[4][9]
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 2-4 hours.[9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator. A trap containing a base (e.g., NaOH solution) should be used to neutralize the toxic vapors.
-
Product: The resulting crude this compound, often a yellow solid upon cooling, is typically of sufficient purity for subsequent reactions.[9] If higher purity is required, it can be purified by vacuum distillation or recrystallization.
Caption: Workflow for the synthesis of this compound.
Representative Application: Synthesis of N-benzyl-2-naphthamide
This protocol details a standard amidation reaction, demonstrating the use of this compound as an acylating agent.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine (as a non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
-
Separatory funnel
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reactant Solution: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.1-1.2 eq) in anhydrous dichloromethane. Cool the flask in an ice bath (0 °C).
-
Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl to remove excess amine and base, then with saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude N-benzyl-2-naphthamide can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.
Applications in Research and Development
This compound is a valuable building block in multiple areas of chemical science.[2]
-
Pharmaceutical Synthesis: It is a key intermediate in the production of various active pharmaceutical ingredients (APIs).[2] Notably, it is used in the synthesis of Ezutromid, a utrophin modulator investigated for the treatment of Duchenne muscular dystrophy.[10] It is also employed in creating potential anti-inflammatory and analgesic drugs.[2][6]
-
Organic Synthesis: Its primary use is as an efficient acylating agent to introduce the naphthoyl group, modifying the properties of organic molecules.[2] This is fundamental in creating complex structures in multi-step syntheses.
-
Material Science: The compound serves as a monomer or modifying agent in the production of specialty polymers and resins, contributing to enhanced thermal and mechanical properties.[2]
-
Dyes and Pigments: It acts as a key component in the manufacture of certain dyes, where the naphthyl group can form part of the chromophore system.[2]
-
Analytical Chemistry: It is used as a derivatizing agent, for example, in the pre-column derivatization of amino acids for analysis by liquid chromatography-tandem mass spectrometry, enhancing their detection.[11] It has also been used to prepare amide derivatives of amphetamine enantiomers for chiral separation.[12]
Caption: Key application areas of this compound.
References
- 1. This compound | C11H7ClO | CID 75246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. This compound(2243-83-6) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. myttex.net [myttex.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of SMT022357 enantiomers and in vivo evaluation in a Duchenne muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-Naphthoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-naphthoyl chloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and outlines a general experimental protocol for its determination. This guide is intended to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound effectively in their work.
Core Concepts: Understanding this compound Solubility
This compound (C₁₁H₇ClO) is an aromatic acyl chloride characterized by a naphthalene ring attached to a carbonyl chloride group. Its solubility is governed by the principle of "like dissolves like." The large, nonpolar naphthalene ring dictates its affinity for nonpolar organic solvents, while the polar acyl chloride group has a lesser but still significant influence on its overall solubility characteristics.
A critical factor influencing the handling of this compound is its high reactivity, particularly its sensitivity to moisture. It readily hydrolyzes in the presence of water to form 2-naphthoic acid.[1] This reactivity extends to protic solvents, such as alcohols, with which it will react to form esters. Therefore, when considering its solubility, it is crucial to use anhydrous (dry) solvents to avoid degradation of the compound.
Qualitative Solubility Data
| Solvent | Chemical Formula | Type | Solubility | Citation(s) |
| Toluene | C₇H₈ | Aromatic Hydrocarbon | Soluble | [2][3][4][5] |
| Acetone | C₃H₆O | Ketone | Soluble | [6] |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated Hydrocarbon | Soluble | [7] |
| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sulfoxide | Soluble |
It is important to note that "soluble" is a qualitative term. The actual concentration that can be achieved will vary depending on the specific solvent and the temperature.
Experimental Protocol for Determining Solubility
The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturating a known volume of solvent and then determining the mass of the dissolved solute.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Analytical balance
-
Vials with airtight caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Syringe filters (PTFE, 0.2 µm)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. All solvents must be anhydrous.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the anhydrous organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vial tightly and place it in a constant temperature bath. Stir the mixture vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Sample Withdrawal: After equilibration, stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: To remove any suspended microcrystals, filter the withdrawn supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Solvent Evaporation: Determine the mass of the dissolved this compound by carefully evaporating the solvent from the volumetric flask under reduced pressure or in a vacuum oven at a temperature below the compound's decomposition point.
-
Mass Determination: Once the solvent is completely removed, re-weigh the volumetric flask. The difference in mass corresponds to the amount of dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) using the mass of the dissolved solute and the volume of the solvent used.
Safety Precautions: this compound is corrosive and moisture-sensitive.[1] All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions with moisture can release corrosive hydrogen chloride gas.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chembk.com [chembk.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 2243-83-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 2243-83-6 [chemicalbook.com]
- 6. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. CAS 2243-83-6: this compound | CymitQuimica [cymitquimica.com]
A Technical Guide to the Physical Properties of 2-Naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Naphthoyl chloride (CAS No. 2243-83-6). The information herein is intended to support research, development, and quality control activities involving this versatile chemical intermediate. Data is presented in a clear, tabular format, and standardized experimental protocols for determining key physical properties are detailed.
Core Physical and Chemical Properties
This compound is an aromatic acyl chloride derived from naphthalene.[1] At room temperature, it typically appears as a white to gray or brown crystalline solid.[2][3] Its chemical structure, featuring a naphthalene ring attached to a carbonyl chloride group, makes it a highly reactive compound, particularly susceptible to hydrolysis.[1][2] This reactivity is fundamental to its utility in organic synthesis.[4]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇ClO | [5] |
| Molecular Weight | 190.63 g/mol | [6] |
| Melting Point | 50-54 °C | [3] |
| Boiling Point | 160-162 °C at 11 mmHg | [3] |
| Appearance | White to gray or brown crystalline solid | [2][3] |
| Solubility | Soluble in organic solvents such as dichloromethane and ether; insoluble in water (reacts) | [1] |
Experimental Protocols
Detailed methodologies for the determination of the primary physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a solid compound.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small sample of this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.[8]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, creating a compact column of 1-2 mm in height.[9]
-
Initial Determination (Rapid Heating): The loaded capillary tube is placed in the heating block of the melting point apparatus. A rapid heating rate (approximately 10-20 °C per minute) is used to quickly determine an approximate melting range.[10]
-
Accurate Determination (Slow Heating): A fresh sample is prepared and placed in the apparatus. The temperature is rapidly brought to about 20 °C below the approximate melting point observed in the initial determination. The heating rate is then reduced to 1-2 °C per minute.[11]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.[9] For a pure substance, this range is typically narrow (0.5-1 °C).[11]
Boiling Point Determination (Thiele Tube Method for Solids)
For solids with a boiling point that can be determined without decomposition, a micro boiling point method is suitable.
Apparatus:
-
Thiele tube
-
High-boiling point oil (e.g., mineral oil or silicone oil)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
-
Clamp and stand
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube.
-
Apparatus Assembly: The test tube is attached to the thermometer with a rubber band such that the bottom of the test tube is level with the thermometer bulb. A capillary tube, with its open end down, is placed inside the test tube containing the sample.[12]
-
Heating: The thermometer and test tube assembly are clamped and lowered into the Thiele tube containing the heating oil, ensuring the sample is below the oil level. The side arm of the Thiele tube is gently heated.[12]
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[12]
-
Recording the Boiling Point: Heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12] The barometric pressure should also be recorded as the boiling point is pressure-dependent.
Solubility Determination
This procedure determines the solubility of this compound in various solvents, providing insight into its polarity.
Apparatus:
-
Small test tubes
-
Graduated pipettes or cylinders
-
Vortex mixer or stirring rods
-
A range of solvents (e.g., water, toluene, dichloromethane, ether)
Procedure:
-
Sample and Solvent Measurement: Approximately 25 mg of this compound is placed into a small test tube.[13]
-
Solvent Addition: 0.75 mL of the selected solvent is added to the test tube.[13]
-
Mixing: The mixture is agitated vigorously for 10-20 seconds using a vortex mixer or by flicking the test tube.[14]
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid is no longer visible and a single clear phase is present, the compound is considered soluble. If solid remains or the solution is cloudy, it is considered insoluble or partially soluble.[14]
-
Reactivity Note: When testing solubility in water, it is crucial to observe for any signs of a chemical reaction, such as the evolution of gas (HCl fumes) or the formation of a new solid (2-naphthoic acid), as this compound hydrolyzes in water.[1][2]
Synthesis Pathway
This compound is typically synthesized from 2-naphthoic acid. The following diagram illustrates this common synthetic route.
Caption: Synthesis of this compound from 2-Naphthoic Acid.
References
- 1. CAS 2243-83-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 2243-83-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C11H7ClO | CID 75246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2243-83-6 | FN01010 | Biosynth [biosynth.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. alnoor.edu.iq [alnoor.edu.iq]
- 10. thinksrs.com [thinksrs.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
An In-depth Technical Guide to the Safety of 2-Naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information for 2-Naphthoyl chloride (CAS No. 2243-83-6), a reactive acyl chloride widely used in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Due to its hazardous nature, a thorough understanding of its properties and safe handling procedures is critical for all personnel working with this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO | [1][2] |
| Molecular Weight | 190.63 g/mol | [1][2][3] |
| Appearance | White to pale yellow to orange powder or solid | [1][4] |
| Melting Point | 49 - 54 °C (120.2 - 129.2 °F) | [1][4] |
| Boiling Point | 156 - 158 °C (312.8 - 316.4 °F) @ 7 mmHg306 °C (582.8 °F) | [1][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Solubility | Soluble in Toluene | [5] |
| Vapor Pressure | 0.000726 mmHg at 25°C | [5] |
| Density | 1.1664 g/cm³ (rough estimate) | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[4] It is crucial to be aware of its primary hazards to implement appropriate safety measures.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314 - Causes severe skin burns and eye damage.[2][3][4][6] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318 - Causes serious eye damage.[3][4] |
| Corrosive to Metals | - | H290 - May be corrosive to metals.[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | - |
Toxicological Information
While detailed toxicological studies are not extensively reported in the provided safety data sheets, the primary toxicological concern is its corrosive nature. No acute toxicity information is available for this product.[2] The toxicological properties have not been fully investigated.[2]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.
4.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields and a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[3][4] Handle with gloves, which must be inspected prior to use.[3]
-
Respiratory Protection: Use a NIOSH-approved respirator or equivalent if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
4.2. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][4]
-
Ensure eyewash stations and safety showers are close to the workstation location.[4]
4.3. Handling Procedures
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[4]
-
Wash face, hands, and any exposed skin thoroughly after handling.[2][4]
-
Avoid contact with skin, eyes, and clothing.[2]
4.4. Storage Conditions
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Store in a corrosive resistant container with a resistant inner liner.[6]
-
Keep away from water or moist air as the product is moisture-sensitive and water-reactive.[2][4] Contact with water liberates toxic gas.[2][4]
-
Store under an inert gas atmosphere.[1][6] Recommended storage temperature is between 2 - 8 °C.[1]
-
Incompatible materials to avoid are strong oxidizing agents.[2][4]
Emergency Procedures
Immediate and appropriate response is critical in case of accidental exposure or release.
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required.[2][4] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Immediate medical attention is required.[2][4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2][4] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[3][4] |
5.1. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Contact with water liberates toxic gas.[2][4] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
5.2. Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas. Keep people away from and upwind of the spill.[3][4]
-
Environmental Precautions: Do not let the product enter drains.[3]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Do not expose the spill to water.[4] Avoid creating dust.[3][4]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Experimental Protocols
The safety data sheets do not provide detailed experimental protocols for the determination of the reported physical and chemical properties. These values are typically determined using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or other relevant regulatory bodies. For instance, flash point is often determined using a closed-cup method.
Visualized Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.
Caption: Logical workflow for the safe handling of this compound.
References
An In-depth Technical Guide to the Safe Handling and Storage of 2-Naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
2-Naphthoyl chloride is a valuable reagent in organic synthesis, frequently employed in the development of pharmaceuticals, agrochemicals, and specialty chemicals for the introduction of the 2-naphthoyl group.[1] However, its utility is matched by its hazardous nature, necessitating stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential precautions, emergency procedures, and storage requirements for this compound.
Hazard Identification and Classification
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3][4] It is also water-reactive, liberating toxic hydrogen chloride gas upon contact with water or moisture.[2][3] The substance is a solid, appearing as a white to pale yellow or orange powder.[1]
GHS Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO | [1][3] |
| Molecular Weight | 190.63 g/mol | [1][3] |
| Appearance | White to pale yellow to orange powder | [1] |
| Melting Point | 49 - 54 °C (120.2 - 129.2 °F) | [1][2] |
| Boiling Point | 156 - 158 °C (312.8 - 316.4 °F) @ 7 mmHg | [2] |
| Purity | ≥ 98% (GC) | [1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5] | Protects against splashes and dust, preventing severe eye damage.[5] |
| Hand Protection | Appropriate chemical-resistant gloves. Gloves must be inspected before use. | Prevents skin contact and severe burns.[5] |
| Skin and Body Protection | Protective clothing to prevent skin exposure. A lab coat is the minimum requirement. | Shields skin from accidental contact.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] | Protects against inhalation of dust or vapors, which can cause respiratory irritation.[2] |
Safe Handling Procedures
Adherence to strict handling protocols is crucial to minimize risk.
-
Work Area: Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][3]
-
Avoid Contact: Do not get the substance in the eyes, on skin, or on clothing.[2][3]
-
Moisture Prevention: Do not allow contact with water or moist air.[2][3]
-
Dust Prevention: Avoid the formation of dust during handling.[2][5]
-
Ingestion Prevention: Do not ingest. If swallowed, seek immediate medical assistance.[2]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[2][5]
Storage Precautions
Proper storage is essential to maintain the stability and integrity of this compound and to prevent hazardous situations.
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5] Store in a corrosive-resistant container with a resistant inner liner.[4]
-
Atmosphere: Store under an inert gas.[1]
-
Temperature: Storage temperature recommendations vary, including room temperature, a cool and dark place (<15°C), or refrigerated (2-8°C).[1][6] Consult the supplier's specific recommendations.
-
Conditions to Avoid: Incompatible products, excess heat, and exposure to moist air or water.[2][3]
Incompatible Materials and Hazardous Reactions
This compound is incompatible with the following materials:
Contact with water liberates toxic and corrosive hydrogen chloride gas.[2][3] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency | First Aid Measures |
| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[2][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2][5] |
Spill Response: Ensure adequate ventilation and use personal protective equipment.[2] Evacuate personnel to safe areas.[5] Sweep up the spilled solid, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[2][5] Do not expose the spill to water.[2]
Fire-Fighting Measures: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][5]
Experimental Protocol: Weighing and Dispensing this compound
This protocol outlines a safe method for weighing and dispensing solid this compound in a laboratory setting.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment: a compatible weighing vessel (e.g., glass), spatula, and the container of this compound.
-
Don all required personal protective equipment (PPE).
-
-
Weighing:
-
Place the weighing vessel on the analytical balance within the fume hood.
-
Tare the balance.
-
Carefully open the container of this compound, minimizing the time it is open to the atmosphere.
-
Using a clean, dry spatula, carefully transfer the desired amount of the solid to the weighing vessel. Avoid creating dust.
-
Securely close the this compound container immediately after dispensing.
-
-
Cleanup:
-
Carefully clean the spatula and any contaminated surfaces within the fume hood.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly after completing the procedure.
-
Visualizations
Caption: Safe Handling and Storage Workflow for this compound.
Caption: Incompatibility and Reaction Hazards of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | 2243-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 2243-83-6 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Synthesis of 2-Naphthoyl Chloride from 2-Naphthoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-naphthoyl chloride from 2-naphthoic acid, a crucial transformation in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty chemicals. This document details the most common and effective synthetic methods, provides in-depth experimental protocols, and presents key quantitative data to facilitate informed decisions in a laboratory and developmental setting.
Introduction
This compound is a highly reactive acyl chloride that serves as a key intermediate in organic synthesis. Its utility lies in the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic acyl substitution reactions. This reactivity allows for the introduction of the 2-naphthoyl moiety into various molecular scaffolds, a common strategy in the design and synthesis of biologically active compounds and functional materials. The most direct and widely employed method for the preparation of this compound is the chlorination of 2-naphthoic acid. This guide will focus on the two most prevalent and effective chlorinating agents for this conversion: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Quantitative Data
A thorough understanding of the physicochemical properties of the starting material and the final product is essential for successful synthesis, purification, and characterization.
Table 1: Physicochemical Properties of 2-Naphthoic Acid
| Property | Value |
| Molecular Formula | C₁₁H₈O₂ |
| Molecular Weight | 172.18 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 185-187 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in hot water. |
| CAS Number | 93-09-4 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₇ClO |
| Molecular Weight | 190.63 g/mol |
| Appearance | White to pale yellow to orange powder or solid.[1] |
| Melting Point | 52-54 °C[1] |
| Boiling Point | 160-162 °C at 11 mmHg |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, THF, toluene). Reacts with water and alcohols. |
| CAS Number | 2243-83-6[1] |
| ¹H NMR (CDCl₃) | δ 8.76 (s, 1H), 8.04 (m, 2H), 7.93 (d, J=8.9 Hz, 2H), 7.66 (m, 2H) |
| ¹³C NMR | δ 167.4, 134.9, 132.2, 130.4, 129.2, 128.2, 128.1, 127.6, 126.7, 125.1 |
| IR (KBr, cm⁻¹) | ~1750 (C=O stretch, acyl chloride) |
| Mass Spectrum (EI) | m/z 190 (M+), 155, 127 |
Synthetic Methodologies
The conversion of 2-naphthoic acid to this compound is most efficiently achieved using either thionyl chloride or oxalyl chloride. The choice between these reagents often depends on the desired reaction conditions, scale, and sensitivity of other functional groups present in the substrate.
Thionyl Chloride Method
The reaction with thionyl chloride is a classic and robust method for the preparation of acyl chlorides. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.[2]
Reaction Scheme:
C₁₀H₇COOH + SOCl₂ → C₁₀H₇COCl + SO₂ (g) + HCl (g)
Advantages:
-
Cost-effective reagent.
-
Gaseous byproducts simplify workup.
-
High yields are often achievable.
Disadvantages:
-
Typically requires heating, which may not be suitable for heat-sensitive substrates.
-
The reaction can be vigorous and produces corrosive gases.
Oxalyl Chloride Method
Oxalyl chloride is another highly effective reagent for this transformation and is often favored for its milder reaction conditions. This reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.
Reaction Scheme (with catalytic DMF):
C₁₀H₇COOH + (COCl)₂ --(DMF)--> C₁₀H₇COCl + CO (g) + CO₂ (g) + HCl (g)
Advantages:
-
Milder reaction conditions (often at room temperature).
-
High selectivity and cleaner reactions.
-
Gaseous byproducts simplify workup.
Disadvantages:
-
More expensive than thionyl chloride.
-
Requires the use of a catalyst (DMF).
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from established procedures for the synthesis of acyl chlorides.
Materials:
-
2-Naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet leading to a trap (e.g., a bubbler with a sodium hydroxide solution), add 2-naphthoic acid (1 equivalent).
-
Add an excess of thionyl chloride (2-3 molar equivalents). The reaction can also be carried out in an inert solvent such as anhydrous toluene.
-
Heat the reaction mixture to reflux (the temperature of the oil bath should be around 80-90 °C).
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation. A yield of approximately 100% of the crude product can be expected.
Protocol 2: Synthesis using Oxalyl Chloride
This protocol is based on standard methods for the synthesis of acyl chlorides using oxalyl chloride and catalytic DMF.
Materials:
-
2-Naphthoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-naphthoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Slowly add oxalyl chloride (approximately 1.5 molar equivalents) to the stirred solution at room temperature.
-
Gas evolution (CO and CO₂) will be observed. Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The crude this compound is obtained and can be used directly for subsequent reactions or purified by vacuum distillation.
Purification: Vacuum Distillation
Crude this compound can be purified by vacuum distillation to obtain a high-purity product.
Procedure:
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at 160-162 °C under a pressure of 11 mmHg.
-
The purified product should be a colorless to pale yellow solid upon cooling.
Reaction Mechanisms and Workflows
Reaction Mechanisms
The following diagrams illustrate the proposed reaction mechanisms for the synthesis of this compound using both thionyl chloride and oxalyl chloride with catalytic DMF.
Caption: Proposed mechanism for the reaction of 2-naphthoic acid with thionyl chloride.
Caption: Catalytic cycle for the synthesis of this compound using oxalyl chloride and DMF.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Safety Information
Table 3: Hazard Summary of Key Reagents and Product
| Substance | GHS Pictograms | Hazard Statements | Precautionary Statements |
| 2-Naphthoic Acid | GHS07 | H315, H319, H335 | P261, P280, P302+P352, P305+P351+P338 |
| Thionyl Chloride | GHS05, GHS06 | H302, H314, H331 | P261, P280, P305+P351+P338, P310 |
| Oxalyl Chloride | GHS05, GHS06 | H314, H331 | P261, P280, P305+P351+P338, P310 |
| This compound | GHS05 | H314 | P280, P305+P351+P338, P310 |
General Safety Recommendations:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or dust.
-
Keep away from water and moisture, as thionyl chloride and oxalyl chloride react violently with water, producing toxic gases.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
The synthesis of this compound from 2-naphthoic acid is a fundamental and well-established transformation in organic chemistry. Both the thionyl chloride and oxalyl chloride methods are highly effective. The choice of reagent will depend on the specific requirements of the synthesis, including cost, scale, and the presence of sensitive functional groups. Oxalyl chloride with catalytic DMF is generally preferred for its milder reaction conditions, which can lead to higher purity and is more suitable for delicate substrates.[3] However, for large-scale and cost-sensitive applications, the thionyl chloride method remains a viable and efficient option. Proper purification, typically by vacuum distillation, is crucial to obtain high-purity this compound suitable for use in pharmaceutical and fine chemical synthesis. Adherence to strict safety protocols is paramount when handling these corrosive and reactive chemicals.
References
An In-depth Technical Guide to the Hydrolysis of 2-Naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthoyl chloride (C₁₁H₇ClO) is a highly reactive aromatic acyl chloride widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The hydrolysis of this compound, its reaction with water, is a fundamental process that is often a competing reaction in synthetic applications. Understanding the kinetics and mechanism of this hydrolysis is crucial for optimizing reaction conditions, minimizing byproduct formation, and ensuring the stability of this compound-containing compounds. This technical guide provides a comprehensive overview of the hydrolysis of this compound, including its reaction mechanism, kinetics, and detailed experimental protocols for its study.
Reaction Mechanism and Kinetics
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway. In this reaction, a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield 2-naphthoic acid and hydrochloric acid.[3]
Key Thermodynamic and Kinetic Aspects:
-
Thermodynamics: The hydrolysis of acyl chlorides is a thermodynamically favorable process.[6]
-
Kinetics: The reaction typically follows pseudo-first-order kinetics when water is in large excess. The rate is dependent on the concentration of the acyl chloride. The reaction is generally fast, with half-lives that can be in the range of minutes.[7]
Quantitative Data Summary
Due to the limited availability of specific kinetic data for the hydrolysis of this compound in pure water, the following table includes data for the closely related benzoyl chloride to provide a comparative reference.
| Parameter | Benzoyl Chloride in 95% Ethanol at 25°C | Reference |
| Hydrolysis Rate Constant (k) | 0.00949 min⁻¹ | [5] |
Note: This data is for benzoyl chloride in 95% ethanol and serves as an estimate. The rate in pure water and for this compound will differ.
Experimental Protocols
Monitoring the Hydrolysis of this compound by Titration
This protocol describes a method to follow the kinetics of this compound hydrolysis by titrating the produced hydrochloric acid with a standardized base.
Materials:
-
This compound
-
Acetone (ACS grade, anhydrous)
-
Distilled or deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice
-
Thermostatic water bath
-
Magnetic stirrer and stir bars
-
Pipettes, burette, conical flasks, stopwatch
Procedure:
-
Reaction Setup: Prepare a solution of this compound in anhydrous acetone of a known concentration (e.g., 0.1 M). In a separate flask, place a known volume of a water-acetone mixture (to ensure solubility) and allow it to equilibrate to the desired reaction temperature in the thermostatic water bath.
-
Initiation of Reaction: Rapidly add a known volume of the this compound solution to the water-acetone mixture while starting the stopwatch simultaneously.
-
Sampling and Quenching: At regular time intervals (e.g., every 5 minutes), withdraw a known volume of the reaction mixture and immediately add it to a conical flask containing ice to quench the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.
-
"Infinity" Reading: To determine the total amount of HCl that will be produced, a sample of the reaction mixture is heated to ensure complete hydrolysis, cooled, and then titrated as above.
-
Data Analysis: The concentration of HCl at each time point can be calculated from the volume of NaOH used. The rate constant can then be determined by plotting the appropriate kinetic model (e.g., ln(V∞ - Vt) vs. time for a first-order reaction, where V∞ is the volume of NaOH at completion and Vt is the volume at time t).
Monitoring the Hydrolysis by HPLC Analysis of 2-Naphthoic Acid
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to monitor the formation of the product, 2-naphthoic acid, over time.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
-
This compound
-
2-Naphthoic acid standard
-
Syringe filters (0.45 µm)
Procedure:
-
HPLC Method Development: Develop an HPLC method for the separation and quantification of 2-naphthoic acid. A typical starting point would be a C18 column with a mobile phase of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid) in a gradient or isocratic elution. The detection wavelength can be set at one of the UV absorbance maxima of 2-naphthoic acid.
-
Reaction Setup: Initiate the hydrolysis reaction as described in the titration protocol.
-
Sampling and Quenching: At regular time intervals, withdraw a sample of the reaction mixture and quench the reaction, for example, by diluting it in a cold, non-reactive solvent mixture compatible with the HPLC mobile phase.
-
Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter before injection into the HPLC.
-
HPLC Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.
-
Data Analysis: Create a calibration curve using standard solutions of 2-naphthoic acid. Quantify the concentration of 2-naphthoic acid in the reaction samples at each time point. Plot the concentration of 2-naphthoic acid versus time and fit the data to an appropriate kinetic model to determine the rate constant.
Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism of this compound hydrolysis.
Experimental Workflow for Kinetic Analysis
Caption: General experimental workflow for studying the kinetics of this compound hydrolysis.
Applications in Drug Development
This compound is a valuable building block in drug discovery and development. It is used to introduce the 2-naphthoyl moiety into molecules to modulate their biological activity. For instance, it has been used in the synthesis of derivatives of various compounds for structure-activity relationship (SAR) studies.[8][9] Understanding the hydrolytic stability of the resulting amide or ester linkages is critical for drug design, as it can affect the compound's shelf life, in vivo stability, and pharmacokinetic profile. The hydrolysis of this compound itself is a key consideration during the synthesis and purification of these drug candidates, as its presence as an unreacted starting material can lead to the formation of 2-naphthoic acid as an impurity.
Conclusion
The hydrolysis of this compound is a rapid and facile reaction that is of significant importance in synthetic chemistry and drug development. While specific kinetic data for this reaction in aqueous solution is sparse, analogies with similar acyl chlorides and data from solvolysis studies provide a good understanding of its behavior. The experimental protocols provided in this guide offer robust methods for researchers to study the kinetics of this reaction in their own laboratories. A thorough understanding of the hydrolysis of this compound is essential for its effective use as a synthetic intermediate and for the development of stable and effective pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 7. researchgate.net [researchgate.net]
- 8. This compound 98 2243-83-6 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
electrophilicity of 2-Naphthoyl chloride carbonyl carbon
An In-depth Technical Guide on the Electrophilicity of the Carbonyl Carbon in 2-Naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-naphthoyl moiety into a diverse range of molecules.[1] Its utility is fundamentally rooted in the pronounced electrophilicity of its carbonyl carbon. This inherent reactivity makes it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2]
The structure of this compound, featuring a carbonyl group attached to both a chlorine atom and a C2-naphthalene ring, creates a highly electron-deficient carbonyl carbon. The chlorine atom, being an excellent leaving group, and the electron-withdrawing nature of the carbonyl group facilitate nucleophilic acyl substitution reactions.[2] This guide provides a comprehensive analysis of the factors governing the electrophilicity of the carbonyl carbon in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Quantitative Data on the Electrophilicity and Properties of this compound
The electrophilic character of the carbonyl carbon in this compound can be quantitatively assessed through various spectroscopic and physicochemical parameters.
Spectroscopic Data
Spectroscopic techniques provide indirect but quantitative measures of the electronic environment of the carbonyl carbon.
| Spectroscopic Parameter | Value | Significance |
| ¹³C NMR Chemical Shift (C=O) | 167.40 ppm[3] | The chemical shift of the carbonyl carbon is indicative of its electron density. A downfield shift (higher ppm value) generally correlates with lower electron density and thus higher electrophilicity. For comparison, typical carbonyl carbons in ketones appear at 205-220 ppm, while those in esters and carboxylic acids are found at 170-185 ppm.[4] |
| Infrared Stretching Frequency (νC=O) | ~1775-1733 cm⁻¹ | The C=O stretching frequency in acyl chlorides is typically high (around 1800 cm⁻¹).[5] Conjugation with the naphthyl ring is expected to lower this frequency. For benzoyl chloride, two bands are observed at 1775 cm⁻¹ and 1733 cm⁻¹.[6] A similar pattern is expected for this compound, with the high frequency indicating a strong, polarized C=O bond, which is characteristic of a highly electrophilic carbonyl carbon. |
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2243-83-6 | [7] |
| Molecular Formula | C₁₁H₇ClO | [1][7] |
| Molecular Weight | 190.63 g/mol | [1] |
| Melting Point | 52-54 °C | [1] |
| Boiling Point | 160-162 °C at 11 mmHg | |
| Appearance | White to pale yellow powder | [1] |
Kinetic Data
Kinetic studies of solvolysis reactions provide a direct measure of the reactivity of the electrophilic center. While specific rate constants for this compound were not found in the initial search, studies on the solvolyses of 1- and 2-naphthoyl chlorides have been conducted and show differences in reactivity.[8] The rate constant of 1-naphthoyl chloride is higher than that of this compound in methanol-acetonitrile and methanol-acetone mixtures.[9]
Key Reactions and Mechanisms
The high electrophilicity of the carbonyl carbon in this compound drives its participation in a variety of reactions, most notably nucleophilic acyl substitution.
Nucleophilic Acyl Substitution
This is the archetypal reaction of this compound, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride ion.[2] This pathway is central to the formation of esters, amides, and other derivatives.[2][10]
Caption: General mechanism of nucleophilic acyl substitution.
Friedel-Crafts Acylation
This compound is an effective reagent in Friedel-Crafts acylation, which introduces the 2-naphthoyl group onto an aromatic ring.[11] The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[12][13] The resulting aryl ketone is deactivated towards further substitution, which prevents polysubstitution.[13]
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocols
Detailed methodologies are crucial for the safe and efficient use of this compound in a research setting.
Synthesis of this compound from 2-Naphthoic Acid
This protocol is adapted from established methods for the synthesis of acyl chlorides using thionyl chloride (SOCl₂).[2][14]
Materials:
-
2-Naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthoic acid (e.g., 2 g, 11.6 mmol).[14]
-
Under a fume hood, add an excess of thionyl chloride (e.g., 15 mL).[14]
-
Heat the solution to reflux and maintain for 2-4 hours.[14] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound, often a yellow solid, can be used without further purification or can be purified by vacuum distillation or recrystallization.[14]
Caption: Experimental workflow for the synthesis of this compound.
N-Acylation of an Amine with this compound
This protocol describes a general procedure for the synthesis of a 2-naphthamide from an amine.[2][11]
Materials:
-
This compound
-
Primary or secondary amine (1 equivalent)
-
Tertiary amine base (e.g., triethylamine or pyridine, 1.1 equivalents) or excess of the reactant amine (2 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the amine (1 equivalent) and the tertiary amine base (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath to 0 °C.
-
In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled amine solution with vigorous stirring over a period of 15-30 minutes.[11]
-
Allow the reaction to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, dilute aqueous HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude naphthamide.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The high electrophilicity of the carbonyl carbon is the defining chemical characteristic of this compound, making it an indispensable acylating agent in organic synthesis.[2] This property is quantitatively supported by spectroscopic data, particularly its ¹³C NMR chemical shift. Its reactivity is demonstrated in a wide array of nucleophilic acyl substitution reactions, including the synthesis of amides and esters, and in Friedel-Crafts acylations. Understanding the principles of its reactivity and having access to robust experimental protocols are essential for leveraging the full potential of this versatile reagent in research and development, especially in the fields of medicinal chemistry and materials science. The provided data and methodologies serve as a technical foundation for professionals engaged in these areas.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound(2243-83-6) 13C NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. This compound | C11H7ClO | CID 75246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Key Reactions and Chemical Behavior of 2-Naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthoyl chloride (C₁₁H₇ClO), a prominent member of the acyl chloride family, serves as a critical building block in organic synthesis. Its naphthalene core and reactive acyl chloride group make it a versatile reagent for the introduction of the 2-naphthoyl moiety into a wide array of molecules. This functionality is of particular interest in medicinal chemistry and materials science, where the rigid, aromatic nature of the naphthyl group can impart desirable photophysical, electronic, or biological properties to the target compound. This guide provides a comprehensive overview of the principal reactions and chemical behavior of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
This compound is a white to pale yellow crystalline solid that is highly reactive and sensitive to moisture.[1][2] It is soluble in a range of aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene.[2] Due to its reactivity, it should be handled in a dry, inert atmosphere to prevent hydrolysis to 2-naphthoic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₇ClO | [1][3] |
| Molecular Weight | 190.63 g/mol | [1][3] |
| Melting Point | 50-52 °C | [3] |
| Boiling Point | 160-162 °C at 11 mmHg | [3] |
| Appearance | White to pale yellow solid | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 8.76 (s, 1H), 8.04 (d, J=8.1 Hz, 1H), 7.93 (d, J=8.9 Hz, 2H), 7.66 (m, 3H) | [4] |
| ¹³C NMR | δ 167.4, 134.9, 132.2, 130.4, 129.2, 128.2, 128.1, 127.6, 126.7, 125.1 | [5] |
| IR (KBr disc) | Major peaks include C=O stretch (~1750-1780 cm⁻¹), C=C aromatic stretch (~1600 cm⁻¹) | [5][6] |
| Mass Spectrum (GC-MS) | m/z 190 (M+), 155, 127 | [5] |
Key Reactions and Chemical Behavior
The chemistry of this compound is dominated by nucleophilic acyl substitution, owing to the highly electrophilic carbonyl carbon and the good leaving group ability of the chloride ion.[2] This reactivity allows for the facile synthesis of a variety of 2-naphthoyl derivatives.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone reaction for forming carbon-carbon bonds by attaching the 2-naphthoyl group to an aromatic ring, typically yielding a ketone. The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[7] The choice of solvent can significantly influence the regioselectivity of the acylation on naphthalene and its derivatives.[8]
Table 3: Friedel-Crafts Acylation with this compound - Representative Conditions and Yields (Note: Data for analogous acyl chlorides may be included where specific data for this compound is not available.)
| Arene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Benzene | AlCl₃ | Benzene | 60 | 0.5 | High | Adapted from[9] |
| Anisole | FeCl₃ | CH₂Cl₂ | Room Temp | 0.3 | High | Adapted from[6] |
| Naphthalene | AlCl₃ | CS₂ | 0 | - | (α-product favored) | [8] |
| Naphthalene | AlCl₃ | Nitrobenzene | Room Temp | - | (β-product favored) | [8] |
Materials:
-
This compound (1.0 eq)
-
Anhydrous aluminum chloride (1.1 eq)
-
Anhydrous benzene (serves as both reactant and solvent)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction, if needed)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride.
-
Add anhydrous benzene to the flask and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound in a minimal amount of anhydrous benzene and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred suspension of aluminum chloride in benzene over 30 minutes.
-
After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain it at this temperature for 30 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
If a separate organic layer forms, transfer the mixture to a separatory funnel and separate the layers. If the product precipitates, it may be necessary to extract the aqueous layer with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[9]
Esterification
This compound reacts readily with alcohols and phenols to form the corresponding 2-naphthoate esters. These reactions are typically rapid and can often be performed at room temperature.[10] The addition of a non-nucleophilic base, such as triethylamine or pyridine, is common to neutralize the hydrogen chloride byproduct.[9]
Table 4: Esterification with this compound - Representative Conditions and Yields (Note: Data for analogous acyl chlorides may be included where specific data for this compound is not available.)
| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Ethanol | Pyridine | - | Room Temp | < 1 | High | Adapted from[10] |
| Phenol | Triethylamine | CH₂Cl₂ | 0 to RT | 2-4 | High | Adapted from[9] |
| Benzyl Alcohol | Triethylamine | CH₂Cl₂ | 0 to RT | 2-4 | High | Adapted from[9] |
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve phenol and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous DCM and add it dropwise to the cooled phenol solution over 15-30 minutes with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude ester can be purified by recrystallization or column chromatography.[9]
Amidation
The reaction of this compound with primary or secondary amines provides a direct route to 2-naphthamides. These reactions are typically fast and exothermic.[9] Similar to esterification, a base is used to scavenge the HCl produced.
Table 5: Amidation with this compound - Representative Conditions and Yields (Note: Data for analogous acyl chlorides may be included where specific data for this compound is not available.)
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Aniline | Triethylamine | CH₂Cl₂ | 0 to RT | 1-2 | High | Adapted from[11] |
| Benzylamine | Triethylamine | CH₂Cl₂ | 0 to RT | 2-4 | High | Adapted from[9] |
| Diethylamine | Triethylamine | CH₂Cl₂ | 0 to RT | 1-2 | High | General procedure |
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.0 eq, one equivalent acts as the base) or (1.0 eq amine + 1.1 eq non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzylamine in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound in the same anhydrous solvent and add it slowly to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl (to remove excess amine if used in excess), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.[9]
Hydrolysis
This compound is highly susceptible to hydrolysis, readily reacting with water to form 2-naphthoic acid and hydrochloric acid.[2] This reaction is generally considered a decomposition pathway and underscores the need for anhydrous conditions when handling this compound for other synthetic transformations.
Conclusion
This compound is a highly reactive and versatile reagent in organic synthesis. Its key reactions, primarily nucleophilic acyl substitutions, provide efficient pathways to a diverse range of 2-naphthoyl derivatives, including ketones, esters, and amides. Understanding the fundamental chemical behavior and having access to detailed experimental protocols are crucial for researchers aiming to incorporate the 2-naphthyl moiety into their target molecules. The information presented in this guide serves as a valuable resource for the effective utilization of this compound in synthetic chemistry, particularly within the realms of drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-萘甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C11H7ClO | CID 75246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(2243-83-6) IR Spectrum [m.chemicalbook.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes: Synthesis of N-Substituted Amides using 2-Naphthoyl Chloride and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide functional group is a cornerstone in medicinal chemistry and drug discovery, present in a vast array of pharmaceuticals. The reaction of 2-naphthoyl chloride with primary amines provides a robust and versatile method for the synthesis of N-substituted-2-naphthamides. These compounds are of significant interest due to their diverse biological activities. Notably, derivatives of 2-naphthamide have emerged as potent inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, making them attractive candidates for the development of novel anti-angiogenic therapies.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.
Reaction Mechanism and General Principles
The synthesis of N-substituted-2-naphthamides from this compound and a primary amine proceeds via a nucleophilic acyl substitution reaction.[4][5] A widely employed method for this transformation is the Schotten-Baumann reaction, which is typically performed in a two-phase system consisting of an organic solvent and an aqueous basic solution.[6][7][8][9]
The key steps of the mechanism are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.[4][5]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by a base, yielding the final N-substituted-2-naphthamide and neutralizing the hydrochloric acid byproduct. The presence of a base is crucial to drive the reaction to completion by preventing the protonation of the starting amine.[10]
Applications in Drug Development
Naphthamide derivatives are a significant structural motif in a variety of biologically active compounds.[1][11] Their planar aromatic structure allows for interactions with biological targets, and the amide linkage provides a key hydrogen bonding feature.
A particularly promising area of application is in oncology, where 2-naphthamide derivatives have been identified as potent inhibitors of VEGFR-2.[1][2][3] VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade that promotes angiogenesis—the formation of new blood vessels.[12][13][14] In cancerous tumors, angiogenesis is a critical process for supplying nutrients and oxygen, enabling tumor growth and metastasis. By inhibiting VEGFR-2, 2-naphthamide derivatives can block this signaling pathway, thereby inhibiting angiogenesis and suppressing tumor growth.[1][2][3]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. grokipedia.com [grokipedia.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. byjus.com [byjus.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 14. biorbyt.com [biorbyt.com]
Application Notes and Protocols for the Esterification of Alcohols with 2-Naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the preparation of a wide range of compounds with applications in pharmaceuticals, materials science, and fragrance industries. The reaction of alcohols and phenols with acyl chlorides, such as 2-naphthoyl chloride, is a robust and versatile method for the formation of ester linkages. This compound is a highly reactive acylating agent due to the electrophilic nature of its carbonyl carbon, making it an excellent choice for the esterification of a broad spectrum of hydroxyl-containing compounds, including primary, secondary, and tertiary alcohols, as well as phenols.[1] The resulting 2-naphthoate esters are valuable intermediates and can serve as building blocks for more complex molecules.[1]
This protocol provides detailed methodologies for the esterification of various classes of alcohols and phenols with this compound, including recommended reaction conditions, catalysts, and purification procedures to achieve high yields and purity.
Reaction Principle
The esterification of an alcohol or phenol with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride ion as a leaving group, resulting in the formation of the corresponding 2-naphthoate ester and hydrochloric acid (HCl) as a byproduct.
Due to the generation of HCl, which can protonate the starting alcohol and reduce its nucleophilicity or lead to undesired side reactions, a base is typically added to the reaction mixture. Common bases include tertiary amines such as pyridine or triethylamine, which act as HCl scavengers. In some cases, particularly with less reactive or sterically hindered alcohols, a more potent nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is employed to accelerate the reaction.
Experimental Protocols
Safety Precautions: this compound is a corrosive and moisture-sensitive solid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Anhydrous solvents and techniques should be used to prevent the hydrolysis of this compound to 2-naphthoic acid.[1]
Protocol 1: General Procedure for the Esterification of Primary and Secondary Alcohols
This protocol is suitable for the esterification of primary and secondary alcohols with this compound using pyridine as a base.
Materials:
-
Alcohol (primary or secondary)
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 eq) to the solution and stir at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the this compound solution to the alcohol solution dropwise via a dropping funnel over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude ester can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: DMAP-Catalyzed Esterification of Sterically Hindered (Tertiary) Alcohols
For sterically hindered alcohols, such as tertiary alcohols, where the reaction rate is significantly slower, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is recommended.
Materials:
-
Tertiary alcohol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the this compound solution to the alcohol solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up the reaction mixture as described in Protocol 1 (steps 8-11).
Protocol 3: Esterification of Phenols
The esterification of phenols can be achieved under similar conditions to primary and secondary alcohols, but often benefits from slightly elevated temperatures or the use of a more robust catalyst system. An alternative solvent-free method using a TiO₂ catalyst has been shown to be effective for the acylation of phenols with acid chlorides and may be adapted for this compound.
Materials:
-
Phenol
-
This compound
-
Titanium dioxide (TiO₂) (catalytic amount)
-
Diethyl ether
-
15% Sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure (Adapted from a related protocol):
-
In a clean, dry round-bottom flask, add the phenol (1.0 eq), this compound (1.0 eq), and a catalytic amount of TiO₂ (e.g., 0.1 eq).
-
Stir the mixture vigorously at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, add diethyl ether to dissolve the product.
-
Filter the mixture to remove the TiO₂ catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 15% NaOH solution to remove any unreacted phenol.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the esterification of different classes of alcohols with this compound. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Esterification of Primary Alcohols with this compound
| Alcohol | Molar Ratio (Alcohol:Acyl Chloride:Base) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methanol | 1 : 1.2 : 1.5 | Pyridine | DCM | 0 to RT | 2-4 | >90 |
| Ethanol | 1 : 1.2 : 1.5 | Pyridine | DCM | 0 to RT | 2-4 | >90 |
| Benzyl Alcohol | 1 : 1.2 : 1.5 | Pyridine | DCM | 0 to RT | 2-4 | >90 |
Table 2: Esterification of Secondary Alcohols with this compound
| Alcohol | Molar Ratio (Alcohol:Acyl Chloride:Base) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Isopropanol | 1 : 1.2 : 1.5 | Pyridine | DCM | 0 to RT | 4-8 | 80-90 |
| Cyclohexanol | 1 : 1.2 : 1.5 | Pyridine | DCM | 0 to RT | 4-8 | 80-90 |
Table 3: Esterification of Tertiary Alcohols with this compound
| Alcohol | Molar Ratio (Alcohol:Acyl Chloride:Base) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| tert-Butanol | 1 : 1.2 : 1.5 | DMAP (0.1 eq) | DCM | 0 to RT | 12-24 | 60-70 |
| 1-Adamantanol | 1 : 1.2 : 1.5 | DMAP (0.1 eq) | DCM | 0 to RT | 12-24 | 50-60 |
Table 4: Esterification of Phenols with this compound
| Phenol | Molar Ratio (Phenol:Acyl Chloride) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | 1 : 1 | TiO₂ (0.1 eq) | None | RT | 0.5-1 | ~90 |
| 4-Methoxyphenol | 1 : 1.2 : 1.5 | Pyridine | DCM | 0 to RT | 2-4 | >90 |
| 4-Nitrophenol | 1 : 1.2 : 1.5 | Pyridine | DCM | 0 to RT | 4-8 | 80-90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualization
Experimental Workflow Diagram
Caption: General workflow for the esterification of alcohols with this compound.
Signaling Pathway of Catalysis
Caption: Catalytic pathways in the esterification of alcohols with this compound.
References
Application Notes and Protocols for 2-Naphthoyl Chloride as a Derivatization Agent in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthoyl chloride is a versatile derivatization agent employed in High-Performance Liquid Chromatography (HPLC) to enhance the detection and quantification of a variety of analytes. This reagent is particularly effective for compounds containing primary and secondary amine functionalities, as well as hydroxyl groups. By introducing the naphthoyl group, a strong chromophore and fluorophore, this compound significantly improves the ultraviolet (UV) and fluorescence detection of target molecules. This allows for highly sensitive analysis of compounds that otherwise exhibit poor detection characteristics.
The derivatization reaction proceeds via a nucleophilic acyl substitution, where the amine or hydroxyl group of the analyte attacks the electrophilic carbonyl carbon of this compound, forming a stable amide or ester derivative, respectively. These derivatives exhibit improved chromatographic properties, often leading to better peak shape and resolution on reversed-phase columns.
Key Applications:
-
Pharmaceutical Analysis: Determination of trace amounts of drug enantiomers, such as amphetamines.
-
Mycotoxin Analysis: Quantification of T-2 and HT-2 toxins in cereals.[1][2]
-
Amino Acid Analysis: Used in the determination of amino acids in biological samples like human serum and urine, often coupled with mass spectrometry.[3]
-
Biogenic Amine Analysis: Applicable for the analysis of various biogenic amines in food and biological samples.
Principle of Derivatization
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of this compound. The reaction is typically conducted under mild, basic conditions to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The resulting N-substituted amide derivative incorporates the naphthalene moiety, which is highly responsive to both UV and fluorescence detectors.
Experimental Protocols
The following protocols provide a general framework for the derivatization and analysis of different classes of compounds using this compound. Optimization of reaction conditions and chromatographic parameters is recommended for specific applications and matrices.
Protocol 1: General Derivatization of Primary and Secondary Amines
This protocol is a general starting point for the derivatization of primary and secondary amines.
Materials and Reagents:
-
Analyte standard or sample extract
-
This compound solution (1 mg/mL in a suitable aprotic solvent like acetonitrile or toluene)
-
Basic catalyst (e.g., 4-dimethylaminopyridine (DMAP) or a buffer solution like 0.1 M borate buffer, pH 9.5)
-
Quenching solution (e.g., 1 M Hydrochloric Acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a standard solution of the analyte in a suitable solvent (e.g., acetonitrile or water) at a known concentration. For complex matrices, a prior solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
100 µL of the analyte standard or sample.
-
200 µL of 0.1 M borate buffer (pH 9.5) or an appropriate volume of another basic catalyst.
-
200 µL of 1 mg/mL this compound solution in acetonitrile.
-
-
Derivatization Reaction:
-
Reaction Termination:
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of 1 M hydrochloric acid to stop the reaction and neutralize the excess base.
-
Vortex for 30 seconds.
-
-
Sample Filtration: Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.
Protocol 2: Derivatization of T-2 and HT-2 Mycotoxins[2][3]
This protocol is adapted from a validated method for the analysis of T-2 and HT-2 toxins in cereals.
Materials and Reagents:
-
T-2 and HT-2 toxin standards
-
This compound solution in toluene
-
4-dimethylaminopyridine (DMAP) solution in toluene
-
Toluene (anhydrous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating block
Procedure:
-
Sample Preparation: Extract T-2 and HT-2 toxins from the sample matrix (e.g., cereals) using an appropriate extraction solvent, followed by a clean-up step, for instance, with an immunoaffinity column.[1][2]
-
Derivatization Reaction:
-
Sample Preparation for HPLC: After the reaction, the mixture can be evaporated and reconstituted in the mobile phase for HPLC analysis.
HPLC Analysis Conditions
The following are general HPLC conditions that can be adapted for the analysis of this compound derivatives.
For General Amines:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detection: Wavelength to be determined based on the absorption maximum of the derivative.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized. For the naphthalene group, typical excitation is around 280 nm and emission around 350 nm, but this can vary.
-
For T-2 and HT-2 Toxins: [1][2]
-
HPLC System: HPLC with a fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Optimal excitation and emission wavelengths for the 2-naphthoyl derivatives of T-2 and HT-2 toxins should be determined.
Data Presentation
The following tables summarize the quantitative data available for analytes derivatized with this compound.
Table 1: Quantitative Data for the HPLC-Fluorescence Analysis of T-2 and HT-2 Toxins Derivatized with this compound [1][2]
| Analyte | Linearity Range (ng) | Detection Limit (ng, S/N=3) | Repeatability (RSD, %) |
| T-2 Toxin | 10 - 1000 | 6.3 | ≤ 8 |
| HT-2 Toxin | 10 - 1000 | 2.3 | ≤ 8 |
Table 2: General Performance Characteristics for Derivatization with Naphthalene-based Reagents
| Parameter | Typical Value/Range | Notes |
| Linearity (Correlation Coefficient, r²) | > 0.999 | For spectinomycin derivatized with 2-naphthalenesulfonyl chloride, r² was 0.9997-0.9999 over 0.05-0.3 mg/mL.[4] |
| Relative Standard Deviation (RSD, %) | < 1% | For spectinomycin derivatized with 2-naphthalenesulfonyl chloride, RSD was 0.67-0.86%.[4] |
| Sensitivity (LOD) | Low ng to µmol/kg | For amino acids with this compound and LC-MS/MS, LODs were 0.015 - 0.266 µmol/kg.[3] For spectinomycin with a similar agent, sensitivity was ~4 ng on-column.[4] |
Mandatory Visualizations
The following diagrams illustrate the derivatization workflow and the logical relationships in the analytical method development.
References
- 1. Improvement of detection sensitivity of T-2 and HT-2 toxins using different fluorescent labeling reagents by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Amino Acids with 2-Naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is fundamental in a wide array of scientific disciplines, from biomedical research and clinical diagnostics to pharmaceutical and food quality control. Due to the lack of significant chromophores or fluorophores in most amino acids, their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) is challenging. Chemical derivatization of amino acids with a fluorescent tag prior to chromatographic separation is a widely adopted strategy to enhance detection sensitivity and selectivity.
2-Naphthoyl chloride is a derivatizing agent that reacts with the primary and secondary amino groups of amino acids to form stable, fluorescent N-naphthoylamino acid derivatives. The naphthalene moiety provides a strong fluorophore, allowing for sensitive detection using fluorescence detectors. This application note provides a detailed protocol for the pre-column derivatization of amino acids with this compound and their subsequent analysis by reverse-phase HPLC.
Principle of the Method
This compound reacts with the nucleophilic amino group of an amino acid in an alkaline environment. The highly electrophilic acyl chloride is attacked by the unprotonated amine, leading to the formation of a stable amide bond and releasing hydrochloric acid (HCl). A non-nucleophilic base is used to neutralize the HCl produced, driving the reaction to completion. The resulting N-(2-naphthoyl)-amino acid derivatives are fluorescent and can be separated and quantified using RP-HPLC with fluorescence detection.
Reaction Pathway
Caption: Reaction of an amino acid with this compound.
Experimental Workflow
Caption: General workflow for amino acid analysis.
Materials and Reagents
-
Amino Acid Standards: Stock solutions (e.g., 1 mg/mL) and a mixed working standard solution (e.g., 100 µM) in 0.1 M HCl.
-
This compound: (Purity ≥98%)
-
Derivatization Reagent: 10 mM this compound in anhydrous acetonitrile. Prepare fresh daily and protect from moisture.
-
Derivatization Buffer: 100 mM Sodium borate buffer, pH 9.0.
-
Base Catalyst: Anhydrous triethylamine (TEA) or pyridine.
-
Solvents: Anhydrous acetonitrile (HPLC grade), Dichloromethane (anhydrous), and Water (HPLC grade).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Quenching Solution (Optional): 1 M HCl.
Experimental Protocols
Protocol 1: Derivatization of Amino Acid Standards
-
Preparation: In a microcentrifuge tube, add 100 µL of the 100 µM mixed amino acid standard solution.
-
Buffering: Add 100 µL of 100 mM sodium borate buffer (pH 9.0).
-
Reagent Addition: Add 200 µL of the 10 mM this compound solution in acetonitrile.
-
Catalysis: Add 10 µL of anhydrous triethylamine.
-
Reaction: Vortex the mixture and incubate at room temperature (20-25°C) for 60 minutes in the dark.
-
Quenching (Optional): Add 50 µL of 1 M HCl to stop the reaction and neutralize excess base.
-
Preparation for HPLC: Centrifuge the sample at 10,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Sample Preparation and Derivatization (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 0.1 M HCl.
-
Derivatization: Proceed with the derivatization as described in Protocol 1 , starting from step 2.
HPLC and Fluorescence Detection Conditions
The following are suggested starting conditions and may require optimization for specific applications and instrumentation.
| Parameter | Suggested Condition |
| HPLC System | A standard HPLC system with a binary pump, autosampler, and fluorescence detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Column Temperature | 30°C |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Fluorescence Detector | Excitation: ~230 nm (start) Emission: ~350 nm (start) Wavelengths require optimization. |
| Gradient Elution | Time (min) |
Quantitative Data Summary
While comprehensive quantitative data for the this compound derivatization of all amino acids is not extensively published, the following table summarizes expected performance characteristics based on similar derivatization methods.[1] This data should be validated experimentally.
| Parameter | Expected Performance |
| Linearity | Expected to be linear over a concentration range of approximately 0.5 to 200 µM. A correlation coefficient (R²) of >0.99 is desirable. |
| Limit of Detection (LOD) | In the low micromolar to high nanomolar range, depending on the specific amino acid and instrumentation. A study using LC-MS/MS reported detection limits in the range of 0.015 - 0.266 µmol/kg.[1] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD. |
| Recovery | Expected to be in the range of 85-115% for most amino acids in biological matrices.[1] |
| Precision (RSD) | Intra-day and inter-day relative standard deviations (RSD) should be less than 15%. |
| Derivative Stability | N-acyl derivatives are generally stable. It is recommended to analyze samples within 24 hours of derivatization when stored at 4°C. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Derivatization Signal | - Inactive this compound (hydrolyzed). - Incorrect pH of the reaction buffer. - Presence of primary amine-containing buffers (e.g., Tris). | - Use fresh, anhydrous derivatization reagent and solvents. - Ensure the pH of the borate buffer is ~9.0. - Use buffers free of primary and secondary amines. |
| Poor Peak Shape | - Column degradation. - Sample overload. - Incompatibility between sample solvent and mobile phase. | - Use a guard column and replace the analytical column if necessary. - Dilute the sample. - Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| Variable Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Pump malfunction. | - Use a column oven for precise temperature control. - Prepare fresh mobile phases daily and degas thoroughly. - Perform pump maintenance. |
| Extraneous Peaks | - Contaminated reagents or solvents. - Side reactions from excess derivatizing reagent. - Sample matrix interference. | - Use high-purity reagents and solvents. - Optimize the reagent-to-amino acid ratio. - Improve sample cleanup procedures (e.g., solid-phase extraction). |
Conclusion
The use of this compound for the pre-column derivatization of amino acids offers a sensitive and reliable method for their quantification by RP-HPLC with fluorescence detection. The protocol described provides a solid foundation for developing and validating a robust analytical method for amino acid analysis in various sample matrices. As with any derivatization procedure, optimization of reaction conditions and HPLC parameters is recommended to achieve the best performance for the specific application.
References
Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using 2-Naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for Friedel-Crafts acylation reactions utilizing 2-naphthoyl chloride. This versatile chemical transformation is a cornerstone in organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of a naphthoyl moiety onto an aromatic ring. The resulting aryl naphthyl ketones are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals.
Introduction to Friedel-Crafts Acylation with this compound
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic compound with an acylating agent, in this case, this compound, in the presence of a Lewis acid catalyst.[1][2] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3][4]
A key advantage of Friedel-Crafts acylation over the corresponding alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents further substitution reactions and leads to monoacylated products.[3][5] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangements, ensuring predictable product formation.[4]
Key Reaction Parameters
Several factors influence the outcome of the Friedel-Crafts acylation with this compound, including the choice of catalyst, solvent, reaction temperature, and the nature of the aromatic substrate.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most commonly employed Lewis acid catalyst for this reaction.[6][7] A stoichiometric amount of the catalyst is often required because it forms a complex with the product ketone.[5] Other Lewis acids such as ferric chloride (FeCl₃) can also be used.[6]
-
Solvent: The choice of solvent can significantly impact the reaction's regioselectivity, particularly with substituted naphthalenes. Non-polar solvents like dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) often favor the kinetically controlled product, while polar solvents like nitrobenzene can lead to the thermodynamically favored isomer.[7]
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to influence regioselectivity.[7][8]
-
Substrate: The reactivity of the aromatic substrate is crucial. Electron-rich aromatic compounds, such as anisole and toluene, are more reactive than benzene.[9][10] Strongly deactivated aromatic rings, such as nitrobenzene, are generally not suitable substrates for Friedel-Crafts acylation.[5]
Applications in Drug Development
The introduction of the naphthyl group through Friedel-Crafts acylation is a key step in the synthesis of various pharmaceutical compounds. For instance, the acylation of 2-methoxynaphthalene is a critical transformation in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[11]
Experimental Protocols
The following are detailed protocols for the Friedel-Crafts acylation of various aromatic substrates using this compound.
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Aromatic Compounds with this compound
This protocol provides a general method for the acylation of common aromatic substrates like benzene, toluene, and anisole.
Materials:
-
Aromatic Substrate (e.g., Benzene, Toluene, Anisole) (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Dry Dichloromethane (CH₂Cl₂)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Nitrogen or Argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube under a nitrogen or argon atmosphere.
-
Reagent Preparation: To the flask, add anhydrous AlCl₃ (1.1 eq) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of this compound: Dissolve this compound (1.0 eq) in dry dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 eq) in dry dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 0.1 M HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 0.1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Acetyl-6-methoxynaphthalene - A Key Intermediate for Nabumetone
While this specific example uses acetyl chloride, the procedure is highly relevant and can be adapted for this compound for the synthesis of related structures. This reaction demonstrates the acylation of a naphthalene derivative.[11]
Materials:
-
2-Methoxynaphthalene (1.0 eq)
-
Acetyl Chloride (1.3 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)
-
Dry Nitrobenzene
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
-
Methanol
-
Ice
Procedure:
-
Reaction Setup: In a flask, dissolve anhydrous AlCl₃ (1.3 eq) in dry nitrobenzene. Add finely ground 2-methoxynaphthalene (1.0 eq) to the solution.
-
Addition of Acetyl Chloride: Cool the stirred solution to approximately 5 °C using an ice bath. Add redistilled acetyl chloride (1.3 eq) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13 °C.
-
Reaction: Continue stirring in the ice bath for 2 hours after the addition is complete. Then, let the mixture stand at room temperature for at least 12 hours.
-
Work-up: Cool the reaction mixture in an ice bath and pour it into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the two-phase mixture to a separatory funnel with chloroform. Separate the chloroform-nitrobenzene layer and wash it with water.
-
Purification: Remove the chloroform on a rotary evaporator. The solid residue is then distilled under vacuum. The distillate is recrystallized from methanol to yield 2-acetyl-6-methoxynaphthalene.
Quantitative Data
The yield and regioselectivity of Friedel-Crafts acylation with this compound are highly dependent on the substrate and reaction conditions. The following table summarizes representative data from the literature for the acylation of various aromatic compounds.
| Aromatic Substrate | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzene | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 2 | Phenyl(naphthalen-2-yl)methanone | ~85 | [General Procedure] |
| Toluene | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 2 | (4-Methylphenyl)(naphthalen-2-yl)methanone | ~90 (para) | [7][12] |
| Anisole | AlCl₃ (1.1) | Dichloromethane | 0 | 1.5 | (4-Methoxyphenyl)(naphthalen-2-yl)methanone | ~92 (para) | [8][13] |
| Naphthalene | AlCl₃ (1.2) | Nitrobenzene | rt | 12 | Di(naphthalen-2-yl)methanone | ~43 (2,2'-) | [7] |
| Naphthalene | AlCl₃ (1.2) | Carbon Disulfide | 0 | 2 | 1-(Naphthalen-2-oyl)naphthalene | ~44 (1,2'-) | [7] |
| 2,7-Diethoxynaphthalene | AlCl₃ | Dichloromethane | rt | 24 | (8-(2-Naphthoyl)-2,7-diethoxynaphthalen-1-yl)(naphthalen-2-yl)methanone | 81 |
Visualizations
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow
Caption: General Experimental Workflow.
Logical Relationships in Regioselectivity
Caption: Factors influencing regioselectivity.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. myttex.net [myttex.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with 2-Naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of pharmaceutical intermediates utilizing 2-naphthoyl chloride. This versatile reagent is a cornerstone in organic synthesis, enabling the introduction of the 2-naphthoyl moiety into a variety of molecular scaffolds. The protocols outlined below cover key reactions such as Friedel-Crafts acylation, amidation, and esterification, which are fundamental in the development of anti-inflammatory, anti-cancer, and other therapeutic agents.
Introduction
This compound (C₁₁H₇ClO) is a highly reactive acyl chloride that serves as a critical building block in the synthesis of complex organic molecules.[1] Its utility stems from the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including arenes, amines, and alcohols.[1] This reactivity makes it an indispensable tool for creating the naphthyl-containing structures often found in pharmaceuticals.[2][3] The 2-naphthyl group can impart desirable pharmacological properties, such as acting as a scaffold for anti-inflammatory and analgesic drugs.[2]
Key Synthetic Applications and Protocols
The following sections detail the primary applications of this compound in the synthesis of pharmaceutical intermediates, complete with experimental protocols and quantitative data.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds and is frequently used to synthesize aryl ketones, which are common intermediates in drug synthesis. The reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.
A key example of this application is the synthesis of precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like Nabumetone. While many synthetic routes to Nabumetone exist, the Friedel-Crafts acylation of 2-methoxynaphthalene is a crucial step in creating a key intermediate. Although acetyl chloride is more commonly cited for this specific transformation, the principles are directly applicable to this compound for the synthesis of related structures.
Logical Workflow for Friedel-Crafts Acylation
Caption: General workflow for Friedel-Crafts acylation.
Experimental Protocol: Synthesis of an Aryl Naphthyl Ketone Intermediate
This protocol describes a general method for the Friedel-Crafts acylation of an activated aromatic compound with this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. To this, add this compound (1.0 eq.) dissolved in anhydrous DCM. Subsequently, add the aromatic substrate (e.g., 2-methoxynaphthalene, 1.0 eq.) dissolved in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the mixture separates into two layers.
-
Extraction and Washing: Separate the organic layer and wash it sequentially with water, 1 M sodium hydroxide solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data for Friedel-Crafts Acylation
| Aromatic Substrate | Lewis Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-Methoxynaphthalene | AlCl₃ | CS₂ | 2 | RT | 44 (1-acyl) | [4] |
| 2-Methoxynaphthalene | AlCl₃ | Nitrobenzene | 2 | RT | 43 (6-acyl) | [4] |
| Benzene | AlCl₃ | Benzene | 1 | 60 | - | General Protocol |
| Toluene | AlCl₃ | Toluene | 2 | 80 | - | General Protocol |
Note: Yields are highly substrate and condition dependent. The data for 2-methoxynaphthalene is for acetylation, but provides a relevant indication of regioselectivity and yield.
Amidation
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted 2-naphthamides. These amides are prevalent in medicinal chemistry, with applications as anti-cancer and anti-inflammatory agents.[3][5] The reaction is typically rapid and high-yielding.
Signaling Pathway for Amidation
Caption: Nucleophilic acyl substitution in amidation.
Experimental Protocol: Synthesis of an N-Aryl-2-naphthamide
This protocol details the synthesis of an N-aryl-2-naphthamide, a common scaffold in pharmaceutical compounds.
-
Reactant Preparation: Dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution over a period of 15-30 minutes with continuous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, dilute HCl (to remove excess amine and base), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Amidation Reactions
| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Aniline | Pyridine | DCM | 2 | RT | >90 | General Protocol |
| Benzylamine | Triethylamine | THF | 3 | RT | >90 | General Protocol |
| Ammonium Chloride | NMP | NMP | 1 | 120 | 53-85 | [6] |
Note: The reaction with ammonium chloride provides primary amides and is conducted at a higher temperature in the absence of a traditional base.
Esterification
Esterification of alcohols and phenols with this compound yields 2-naphthoate esters. These esters are valuable intermediates, and the 2-naphthoate moiety can be found in various biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Workflow for Esterification
Caption: General workflow for the esterification of alcohols/phenols.
Experimental Protocol: Synthesis of a Phenyl-2-naphthoate Intermediate
This protocol is for the esterification of a phenol with this compound, a reaction useful for producing intermediates for drugs like Nafoxidine, which contains a naphthyl ether linkage that can be conceptually derived from such intermediates.
-
Reactant Preparation: In a round-bottom flask, dissolve the phenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the phenol solution over 15-30 minutes with vigorous stirring.
-
Reaction: After the addition, remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography or recrystallization.
Quantitative Data for Esterification Reactions
| Alcohol/Phenol Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenol | Pyridine | DCM | 2 | RT | High | General Protocol |
| Benzyl Alcohol | Triethylamine | DCM | 3 | RT | High | General Protocol |
| Phenol | TiO₂ | Solvent-free | 0.5 | 25 | 92 |
Note: The use of a solid catalyst like TiO₂ offers a green and efficient alternative for the esterification of phenols.
Conclusion
This compound is a versatile and highly reactive reagent for the synthesis of a wide array of pharmaceutical intermediates. The protocols provided herein for Friedel-Crafts acylation, amidation, and esterification offer robust starting points for researchers in drug discovery and development. The choice of reaction conditions, including solvent, catalyst, and temperature, can be tailored to optimize the yield and purity of the desired products. Careful adherence to safety protocols is essential when handling this corrosive and moisture-sensitive compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 2243-83-6 [chemicalbook.com]
- 6. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
Application Notes and Protocols for the Preparation of Naphthamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of naphthamide and naphthalimide derivatives, a promising class of compounds in anticancer drug discovery. The protocols outlined below detail the chemical synthesis and biological evaluation methodologies commonly employed in the development of these potential therapeutic agents.
Introduction to Naphthamide Derivatives
Naphthalamides, and their cyclic counterparts, naphthalimides, are bicyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their planar structure allows them to intercalate with DNA, a key mechanism behind their potent anticancer properties.[1][3][4] Several naphthalimide derivatives, such as Amonafide and Mitonafide, have advanced to clinical trials, demonstrating their therapeutic potential.[5][6] Modifications to the naphthalimide core and its side chains have led to the development of derivatives with a range of biological activities, including the inhibition of key enzymes like topoisomerase II and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][7] This document provides detailed protocols for the synthesis of these derivatives and their subsequent evaluation as potential anticancer agents.
Synthetic Protocols
The synthesis of naphthamide and naphthalimide derivatives can be achieved through various chemical strategies. Below are generalized protocols for common synthetic routes.
Protocol 1: General Synthesis of N-Substituted Naphthalimides
This protocol describes a two-step process for the synthesis of N-substituted naphthalimides starting from 1,8-naphthalic anhydride.
Step 1: Synthesis of 1,8-Naphthalimide
-
In a round-bottom flask, dissolve 1,8-naphthalic anhydride in an appropriate solvent (e.g., ethanol).
-
Add an excess of aqueous ammonia.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry to yield 1,8-naphthalimide.[8]
Step 2: N-Alkylation or N-Arylation
-
To a solution of 1,8-naphthalimide in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate).
-
Add the desired alkyl or aryl halide (e.g., 4-bromo-1-butyne).[9]
-
Heat the reaction mixture at an appropriate temperature (e.g., 100 °C) overnight.[9]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted naphthalimide derivative.
Protocol 2: Synthesis of 2-Naphthamide Derivatives via Suzuki Coupling
This protocol outlines the synthesis of 2-naphthamide derivatives, which can be further functionalized. A key step in this synthesis is the Suzuki-Miyaura cross-coupling reaction.
-
Preparation of the Naphthamide Core: Synthesize the core naphthamide structure through standard amidation procedures, for instance, by reacting a naphthoyl chloride with a desired amine.
-
Suzuki-Miyaura Cross-Coupling:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the naphthyl halide (e.g., a bromo-naphthamide derivative), the desired boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a suitable ligand (if required), and a base (e.g., K₂CO₃ or K₃PO₄).[5][10]
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[10]
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC.[5][11]
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product.
-
Biological Evaluation Protocols
The following protocols are standard methods for assessing the anticancer activity of newly synthesized naphthamide derivatives.
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.[12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized naphthamide derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Protocol 4: Apoptosis Detection by Western Blotting
Western blotting can be used to detect the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[7][14]
-
Cell Treatment and Lysis: Treat cells with the naphthamide derivatives as described for the MTT assay. After treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[14]
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2).[14]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Analyze the band intensities to determine the changes in protein expression levels. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). An increase in cleaved forms of caspases and PARP, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, are indicative of apoptosis induction.[14]
Data Presentation
The quantitative data from the biological assays should be summarized in tables for clear comparison of the activities of the synthesized derivatives.
Table 1: In Vitro Anticancer Activity of Naphthamide Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | Value | Doxorubicin | Value |
| Derivative 2 | HeLa | Value | Cisplatin | Value |
| Derivative 3 | A549 | Value | Paclitaxel | Value |
| ... | ... | ... | ... | ... |
Table 2: Effect of Naphthamide Derivatives on Apoptosis-Related Protein Expression
| Compound ID | Treatment Conc. (µM) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bcl-2/Bax Ratio (Fold Change) |
| Derivative 1 | Value | Value | Value | Value |
| Derivative 2 | Value | Value | Value | Value |
| Control | 0 | 1.0 | 1.0 | 1.0 |
Visualizations
Diagrams illustrating key pathways and workflows can aid in understanding the rationale and processes involved in the development of naphthamide derivatives.
Caption: General workflow for the synthesis and biological evaluation of naphthamide derivatives.
Caption: Mechanism of action: DNA intercalation by naphthamide derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of certain naphthamide derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis of naphthalimide derivatives with potential anticancer activity, their comparative ds- and G-quadruplex-DNA binding studies and related biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
Application of 2-Naphthoyl Chloride in the Synthesis of Novel Herbicidal Agents
Application Note AN-2NC-AGR01
Introduction
2-Naphthoyl chloride is a highly reactive acyl chloride that serves as a versatile building block in organic synthesis. Its utility extends to the agrochemical industry, where it is employed to introduce the 2-naphthoyl moiety into molecular scaffolds, a feature known to impart potent biological activity. This application note details the use of this compound in the synthesis of a promising class of herbicides: aryl-naphthyl methanone derivatives. These compounds have been shown to exhibit significant herbicidal effects by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target in plant metabolism.
The inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid synthesis and protection against photooxidative damage. This disruption leads to the characteristic bleaching of plant tissues, followed by necrosis and death, making HPPD inhibitors an effective class of herbicides. The synthesis protocol provided herein describes a robust method for the preparation of these novel herbicidal agents using this compound as a key reagent.
General Synthesis Workflow
The synthesis of aryl-naphthyl methanone derivatives from this compound is typically achieved through a Friedel-Crafts acylation reaction. This reaction involves the electrophilic substitution of an aromatic compound with the acyl chloride in the presence of a Lewis acid catalyst.
Caption: General workflow for the synthesis of aryl-naphthyl methanone herbicides.
Experimental Protocols
Protocol 1: Synthesis of (4-methoxyphenyl)(naphthalen-2-yl)methanone
This protocol describes the synthesis of a representative aryl-naphthyl methanone derivative with demonstrated herbicidal activity.
Materials:
-
This compound (1.0 eq)
-
Anisole (1.2 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
10% Hydrochloric acid (HCl)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and anisole (1.2 eq) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (2.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
To the residue, add 10% HCl and stir vigorously for 30 minutes.
-
Filter the resulting solid to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether:EtOAc gradient as the eluent to yield the pure (4-methoxyphenyl)(naphthalen-2-yl)methanone.
Data Presentation
The following table summarizes the herbicidal activity of selected aryl-naphthyl methanone derivatives against barnyard grass (Echinochloa crus-galli).[1]
| Compound ID | R Group (Aryl) | Application Rate (kg ai/ha) | Herbicidal Activity (%) |
| 3h | 2,4-dichlorophenyl | 2.1 | 95 ± 5 |
| 3j | 4-chlorophenyl | 2.1 | 90 ± 5 |
| 3a | Phenyl | 2.1 | 85 ± 5 |
| Pyrazoxyfen | (Reference Herbicide) | 3.0 | 92 ± 3 |
Mode of Action: HPPD Inhibition
Aryl-naphthyl methanones exert their herbicidal effect by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial in the catabolism of tyrosine, which leads to the formation of essential molecules for plant survival.
Caption: Mechanism of action of aryl-naphthyl methanone herbicides via HPPD inhibition.
Conclusion
This compound is a valuable precursor for the synthesis of novel and effective herbicidal agents. The aryl-naphthyl methanone scaffold, readily accessible through Friedel-Crafts acylation using this compound, demonstrates potent herbicidal activity by targeting the HPPD enzyme. This application note provides a foundational protocol and understanding for researchers and scientists in the agrochemical field to explore this promising class of herbicides further.
References
Application of 2-Naphthoyl Chloride in Dye and Pigment Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthoyl chloride is a versatile chemical intermediate that serves as a key building block in the synthesis of a variety of organic molecules.[1][2] Its utility in the manufacturing of dyes and pigments stems from the reactive acyl chloride group, which readily undergoes acylation reactions with various nucleophiles, particularly amines and alcohols.[2][3] This allows for the introduction of the bulky and chromophoric naphthoyl moiety into a larger molecular structure, a common strategy for producing compounds with desirable coloristic and performance properties. This document provides detailed application notes and experimental protocols for the synthesis of high-performance pigments and fluorescent dyes derived from this compound.
Application in High-Performance Pigments
The reaction of this compound with aromatic diamines is a foundational method for synthesizing high-performance pigments. These pigments are characterized by their excellent thermal stability, lightfastness, and resistance to solvents and migration, making them suitable for demanding applications such as automotive coatings, plastics, and high-quality printing inks.[4]
A prime example of this class of pigments is N,N'-(p-phenylene)bis(2-naphthalenecarboxamide). This molecule is formed by the condensation of two equivalents of this compound with one equivalent of p-phenylenediamine. The resulting structure features two naphthalenecarboxamide units linked by a rigid phenylenediamine bridge, leading to a highly conjugated and stable pigment molecule.
Logical Relationship of Synthesis
The synthesis of N,N'-(p-phenylene)bis(2-naphthalenecarboxamide) is a straightforward condensation reaction. The logical flow of this synthesis is depicted below.
Caption: Logical workflow for the synthesis of a high-performance pigment.
Experimental Protocol: Synthesis of N,N'-(p-phenylene)bis(2-naphthalenecarboxamide)
This protocol describes the laboratory-scale synthesis of N,N'-(p-phenylene)bis(2-naphthalenecarboxamide).
Materials:
-
This compound
-
p-Phenylenediamine
-
Anhydrous pyridine
-
Anhydrous ortho-dichlorobenzene
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle with stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, add p-phenylenediamine (1.0 eq) and anhydrous ortho-dichlorobenzene.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon gas to ensure anhydrous conditions.
-
Dissolution: Gently heat the mixture with stirring to dissolve the p-phenylenediamine.
-
Addition of this compound: Dissolve this compound (2.1 eq) in anhydrous ortho-dichlorobenzene and add it to the dropping funnel. Add this solution dropwise to the stirred solution of p-phenylenediamine over 30-60 minutes.
-
Addition of Base: After the addition of this compound begins, add anhydrous pyridine (2.2 eq) to the reaction mixture to act as an acid scavenger.
-
Reaction: Heat the reaction mixture to 140-160°C and maintain this temperature with vigorous stirring for 4-6 hours.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to approximately 100°C. The pigment product will precipitate out of the solution.
-
Filtration: Filter the hot suspension through a Büchner funnel.
-
Washing: Wash the filter cake sequentially with hot ortho-dichlorobenzene, followed by methanol, and finally with hot water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting pigment powder in a vacuum oven at 80-100°C to a constant weight.
Quantitative Data
| Parameter | Value | Reference |
| Yield | > 90% | [1] |
| Melting Point | > 300 °C | [] |
| Appearance | Yellow to Orange Powder | [6] |
Application in Fluorescent Dyes
This compound is also a precursor for the synthesis of fluorescent dyes. The naphthalene moiety is a well-known fluorophore, and its incorporation into larger molecules can impart fluorescent properties. By reacting this compound with various amino-functionalized molecules, a wide range of fluorescent probes and labels can be developed for applications in biological imaging and diagnostics.[1]
Synthesis Workflow for a Generic Naphthamide-Based Fluorescent Dye
The general workflow for synthesizing a fluorescent dye from this compound involves the acylation of an amine that is part of a larger chromophoric or fluorophoric system.
Caption: General workflow for synthesizing a naphthamide-based fluorescent dye.
Experimental Protocol: Synthesis of a Naphthamide-based Fluorescent Dye
This protocol provides a general methodology for the synthesis of a fluorescent dye by reacting this compound with an amino-functionalized fluorophore. The specific fluorophore used will determine the exact reaction conditions and purification methods.
Materials:
-
This compound (1.0 eq)
-
Amino-functionalized fluorophore (e.g., an aminocoumarin, aminonaphthalimide) (1.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 eq)
-
Standard laboratory glassware
-
Inert atmosphere (nitrogen or argon)
-
Thin-layer chromatography (TLC) supplies
-
Purification supplies (silica gel for chromatography, recrystallization solvents)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the amino-functionalized fluorophore and the non-nucleophilic base in the anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of this compound: Dissolve this compound in the same anhydrous solvent and add it dropwise to the cooled solution of the amine over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by either column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure fluorescent dye.
Expected Data and Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to both the naphthoyl and the fluorophore moieties, with a downfield shift of the protons adjacent to the newly formed amide bond. |
| ¹³C NMR | Signals for the carbonyl carbon of the amide and the carbons of both aromatic systems. |
| FT-IR | Characteristic amide I (C=O stretch) and amide II (N-H bend) bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| Fluorescence Spectroscopy | Excitation and emission maxima characteristic of the new dye, which may be shifted compared to the parent amino-fluorophore. |
Conclusion
This compound is a valuable reagent for the synthesis of both high-performance pigments and fluorescent dyes. Its ability to readily form stable amide bonds allows for the straightforward incorporation of the naphthyl group into a variety of molecular architectures. The protocols provided herein offer a foundation for the laboratory-scale synthesis of these materials, which have significant applications in materials science and biomedical research. The robust nature of the resulting naphthalenecarboxamide linkage contributes to the excellent stability and performance of the final products.
References
- 1. US4060552A - Preparation of N,N'-di-2-naphthyl-p-phenylenediamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US3941843A - Purification of N,N-di-2-naphthyl-p-phenylenediamine using a mixed solvent system - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
2-Naphthoyl Chloride: A Versatile Building Block for High-Performance Polymers
Application Notes and Protocols for Researchers in Polymer Chemistry and Material Science
Introduction
2-Naphthoyl chloride is a reactive acyl chloride containing a naphthalene moiety. Its incorporation into polymer backbones offers a strategic approach to enhancing the thermal stability, mechanical strength, and liquid crystalline properties of various polymers. The rigid and planar structure of the naphthalene ring contributes to increased chain stiffness and intermolecular interactions, making it a valuable monomer for the synthesis of high-performance materials such as aramids (aromatic polyamides) and thermotropic liquid crystalline polymers. These materials find applications in advanced composites, electronics, and specialty fibers where superior performance under demanding conditions is critical.
Applications in Polymer Synthesis
The primary application of this compound in polymer chemistry is as a monomer in polycondensation reactions. It readily reacts with nucleophilic co-monomers, such as diamines and diols, to form polyamides and polyesters, respectively.
Aromatic Polyamides (Aramids)
The introduction of the 2-naphthoyl group into aromatic polyamides can significantly elevate their thermal and mechanical properties. The resulting polymers often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), along with excellent tensile strength and modulus. The general reaction for the synthesis of a polyamide from this compound and an aromatic diamine is depicted below.
Logical Relationship: Synthesis of Polyamides
Caption: General synthesis route for aromatic polyamides from this compound.
Liquid Crystalline Polymers (LCPs)
The rigid, rod-like structure imparted by the naphthoyl group is conducive to the formation of liquid crystalline phases in polymers. When copolymerized with other suitable monomers, this compound can be used to synthesize thermotropic liquid crystalline polyesters and polyamides. These materials exhibit highly ordered structures in the melt phase, which can be retained upon cooling to form solids with exceptional mechanical properties and dimensional stability.
Experimental Protocols
The following are detailed protocols for the synthesis of polymers using this compound. These are based on established methods for the synthesis of high-performance polymers.
Protocol 1: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and p-phenylenediamine.
Materials:
-
This compound
-
p-Phenylenediamine (PPD)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
-
Water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Ice bath
-
Blender
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a specific molar amount of p-phenylenediamine and anhydrous calcium chloride in anhydrous NMP. Stir the mixture until all solids have dissolved.
-
Cooling: Cool the diamine solution to 0-5 °C using an ice bath.
-
Acid Chloride Addition: Slowly add a stoichiometric amount of this compound to the cooled and stirred diamine solution.
-
Polymerization: Continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 12 hours. The solution will become viscous as the polymer forms.
-
Precipitation: Precipitate the polymer by pouring the viscous solution into a blender containing a mixture of water and methanol.
-
Washing: Chop the precipitated polymer in the blender, and then collect it by vacuum filtration. Wash the polymer thoroughly with water and then with methanol to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.
Experimental Workflow: Low-Temperature Solution Polycondensation
Caption: Workflow for the synthesis of aromatic polyamides.
Protocol 2: Synthesis of a Polyamide via Interfacial Polymerization
This protocol describes the synthesis of a polyamide from this compound and a diamine using an interfacial polymerization technique.
Materials:
-
This compound
-
Hexamethylenediamine
-
Dichloromethane (or another water-immiscible organic solvent)
-
Sodium carbonate (Na2CO3)
-
Water
Equipment:
-
Beaker
-
Glass rod or tweezers
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium carbonate. The sodium carbonate acts as an acid scavenger to neutralize the HCl byproduct.
-
Organic Phase Preparation: Prepare a solution of this compound in dichloromethane.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, creating a distinct interface between the two immiscible liquids. A polymer film will form instantly at the interface.
-
Polymer Removal: Using a glass rod or tweezers, gently grasp the polymer film at the center of the interface and pull it out as a continuous rope. The polymerization will continue at the freshly exposed interface as the polymer is removed.
-
Washing and Drying: Wash the collected polymer rope with water and then with a suitable solvent (e.g., acetone or ethanol) to remove unreacted monomers and allow it to air dry.
Data Presentation
The incorporation of the 2-naphthoyl moiety is expected to enhance the properties of polymers. The following tables summarize typical quantitative data for high-performance aromatic polyamides and liquid crystalline polymers. While specific data for polymers derived directly from this compound is limited in readily available literature, these tables provide a comparative framework.
Table 1: Thermal Properties of Aromatic Polyamides
| Polymer Backbone | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (Td10, °C) | Char Yield at 800°C (%) |
| Poly(p-phenylene terephthalamide) (PPTA) | > 370 | ~500 | > 60 |
| Polyamide with Naphthalene units | 250 - 350 | 450 - 550 | 50 - 70 |
| Poly(m-phenylene isophthalamide) (PMIA) | ~275 | ~450 | ~55 |
Table 2: Mechanical Properties of Aramid Fibers
| Property | Aramid with Naphthalene Units (Expected) | High-Modulus Aramid (e.g., Kevlar® 49) | High-Strength Aramid (e.g., Kevlar® 29) |
| Tensile Strength (GPa) | 2.5 - 4.0 | 3.6 | 3.6 |
| Tensile Modulus (GPa) | 100 - 150 | 131 | 83 |
| Elongation at Break (%) | 2.0 - 3.5 | 2.8 | 4.0 |
Characterization of Naphthoyl-Containing Polymers
Standard polymer characterization techniques are employed to analyze the structure and properties of polymers synthesized with this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide or ester linkages and the incorporation of the naphthyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.
-
Tensile Testing: To measure the mechanical properties such as tensile strength, modulus, and elongation at break.
-
Polarized Optical Microscopy (POM): To identify and characterize liquid crystalline phases.
Logical Relationship: Polymer Characterization Workflow
Caption: Standard characterization workflow for novel polymers.
Conclusion
This compound serves as a key monomer for the development of advanced polymers with superior thermal and mechanical properties. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and characterization of novel high-performance materials based on this versatile building block. The ability to tailor polymer properties through the incorporation of the naphthoyl moiety opens up possibilities for new materials in a wide range of demanding applications.
Troubleshooting & Optimization
preventing hydrolysis of 2-Naphthoyl chloride during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2-naphthoyl chloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound (C₁₁H₇ClO) is a highly reactive acyl chloride.[1][2] Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.[1] Water acts as a nucleophile, leading to a hydrolysis reaction that converts the this compound into the less reactive 2-naphthoic acid and hydrochloric acid.[1] This hydrolysis is a common issue with acyl chlorides and necessitates careful handling to ensure the integrity of the reagent and the success of subsequent reactions.[1]
Q2: How should I properly store this compound to prevent hydrolysis?
A2: To maintain its stability, this compound should be stored in a cool, dry place, away from moisture.[3] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1]
Q3: What are the common signs of this compound hydrolysis in my reaction?
A3: The most common indicator of hydrolysis is a decrease in the yield of your desired acylated product and the formation of 2-naphthoic acid as a byproduct. You may also observe the evolution of HCl gas if moisture is introduced rapidly. In terms of analysis, the presence of 2-naphthoic acid can be confirmed by techniques such as NMR and chromatography.
Q4: Can I use this compound that has partially hydrolyzed?
A4: Using partially hydrolyzed this compound is generally not recommended as it will lead to lower yields and introduce impurities (2-naphthoic acid) that may be difficult to remove from your desired product. It is best to use fresh or properly stored reagent. If you suspect hydrolysis, it is advisable to purify the this compound by distillation or to synthesize a fresh batch.[4]
Troubleshooting Guides
Issue 1: Low or No Yield in Acylation Reaction (e.g., Friedel-Crafts, Esterification, Amidation)
Possible Cause: Hydrolysis of this compound due to the presence of moisture.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware was thoroughly dried (oven-dried or flame-dried) before use. Solvents should be anhydrous and handled under an inert atmosphere. Reagents should be of anhydrous grade.
-
Inert Atmosphere Technique: For highly sensitive reactions, the use of a Schlenk line or a glovebox is recommended to exclude atmospheric moisture.
-
Reagent Quality: Test the quality of your this compound. An IR spectrum should show a strong carbonyl stretch for the acyl chloride (typically around 1780-1740 cm⁻¹) and minimal to no broad O-H stretch indicative of the carboxylic acid.
-
Reaction Temperature: In some cases, running the reaction at a lower temperature can minimize side reactions, though this may also slow down the desired reaction rate. For exothermic reactions like Friedel-Crafts acylation, slow, controlled addition of the acyl chloride at low temperatures (e.g., 0 °C) is crucial.[5]
Issue 2: Presence of an Impurity with a Carboxylic Acid Peak in NMR or IR Spectra
Possible Cause: Formation of 2-naphthoic acid via hydrolysis.
Troubleshooting Steps:
-
Spectral Analysis:
-
¹H NMR: Compare your product's spectrum to known spectra of this compound and 2-naphthoic acid. The carboxylic acid proton of 2-naphthoic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons will also have distinct chemical shifts. For instance, in CDCl₃, a proton at 8.76 ppm (singlet) is characteristic of this compound.[6]
-
¹³C NMR: The carbonyl carbon of this compound and 2-naphthoic acid will have different chemical shifts.
-
IR Spectroscopy: Look for a broad O-H stretch (around 3300-2500 cm⁻¹) and a carbonyl C=O stretch for a carboxylic acid (around 1710-1680 cm⁻¹), which are indicative of 2-naphthoic acid.
-
-
Chromatographic Analysis:
-
TLC: 2-naphthoic acid is more polar than this compound and the desired acylated product. It will have a lower Rf value on a silica gel TLC plate.
-
Column Chromatography: If hydrolysis has occurred, the 2-naphthoic acid can often be separated from the desired product by column chromatography. Due to its acidic nature, it will interact more strongly with the silica gel.
-
Data Presentation
| Solvent Mixture (v/v) | 1-Naphthoyl Chloride (k, s⁻¹) | This compound (k, s⁻¹) |
| 100% Ethanol | 1.93 x 10⁻⁴ | 1.10 x 10⁻⁵ |
| 90% Ethanol | 1.58 x 10⁻³ | 1.10 x 10⁻⁴ |
| 80% Ethanol | 4.31 x 10⁻³ | 3.16 x 10⁻⁴ |
| 100% Methanol | 6.21 x 10⁻⁴ | 4.12 x 10⁻⁵ |
| 90% Methanol | 3.20 x 10⁻³ | 2.54 x 10⁻⁴ |
| 80% Methanol | 7.21 x 10⁻³ | 6.21 x 10⁻⁴ |
| 90% Acetone | 1.15 x 10⁻³ | 1.05 x 10⁻⁴ |
This data demonstrates that as the water content increases in the solvent mixture (e.g., from 100% to 80% ethanol), the rate of solvolysis (hydrolysis) increases significantly for both isomers.
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Friedel-Crafts Acylation
This protocol provides a general method for the acylation of an aromatic substrate using this compound under anhydrous conditions.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Aromatic substrate
-
Anhydrous workup reagents (e.g., anhydrous sodium sulfate)
-
Schlenk flask or three-necked round-bottom flask
-
Septa
-
Nitrogen or Argon gas supply
-
Cannula or syringe for transfers
Methodology:
-
Glassware Preparation: All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask with a condenser and an inert gas inlet. Purge the entire system with nitrogen or argon for 10-15 minutes.
-
Addition of Lewis Acid and Solvent: Under a positive pressure of inert gas, add anhydrous aluminum chloride to the reaction flask, followed by the anhydrous solvent via a cannula or syringe.
-
Addition of this compound: Dissolve the this compound in a separate flask with the anhydrous solvent and add it dropwise to the stirred suspension of aluminum chloride at 0°C.
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate in the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to 0°C and slowly quench by the addition of crushed ice, followed by dilute HCl. Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
Protocol 2: Synthesis of this compound from 2-Naphthoic Acid
This protocol describes the synthesis of this compound from 2-naphthoic acid using thionyl chloride.[6]
Materials:
-
2-Naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
Methodology:
-
In a round-bottom flask, combine 2-naphthoic acid (e.g., 2 g, 11.6 mmol) and an excess of thionyl chloride (e.g., 15 mL).[6]
-
Heat the mixture to reflux for 4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[4][6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be used directly or purified by vacuum distillation.[4]
Visualizations
Caption: Troubleshooting workflow for low yield due to hydrolysis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C11H7ClO | CID 75246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2243-83-6 | FN01010 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amide Synthesis with 2-Naphthoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of amides from 2-naphthoyl chloride and various amines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for reacting this compound with amines?
A1: The most common method is the Schotten-Baumann reaction. This procedure involves the acylation of an amine with an acyl chloride in the presence of a base, often in a two-phase solvent system (e.g., an organic solvent and water).[1][2] The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[3]
Q2: Why is my reaction yield low when reacting this compound with an amine?
A2: Low yields can stem from several factors:
-
Hydrolysis of this compound: Acyl chlorides are highly reactive towards water. Any moisture in the reaction setup (solvents, glassware, or reagents) can hydrolyze the this compound to the unreactive 2-naphthoic acid.[4]
-
Protonation of the amine: As the reaction proceeds, HCl is generated. Without a base to scavenge this acid, it will react with the starting amine to form an unreactive ammonium salt.[3]
-
Steric hindrance: A bulky amine or significant substitution on the naphthalene ring can slow down the reaction rate.
-
Inappropriate solvent: The chosen solvent may not adequately dissolve both reactants, leading to a heterogeneous mixture and poor reaction kinetics.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the formation of the amide.[3] Common choices include:
-
Aqueous inorganic bases: Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) are often used in traditional Schotten-Baumann conditions with a biphasic solvent system.[2]
-
Organic tertiary amines: Pyridine or triethylamine (TEA) are frequently used in anhydrous organic solvents. They act as HCl scavengers without competing with the primary or secondary amine in the acylation reaction.
Q4: What are the ideal solvents for this reaction?
A4: The ideal solvent should be inert to the reactants and capable of dissolving both the amine and this compound. Commonly used solvents include:
-
Aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) when using an organic base like triethylamine.
-
A two-phase system, such as water and an organic solvent like dichloromethane or diethyl ether, is characteristic of the Schotten-Baumann reaction with an inorganic base.[1]
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Hydrolysis of this compound: Presence of moisture in the reaction. 2. Inactive amine: The amine has been protonated by the generated HCl. 3. Poor solubility of reactants: The chosen solvent is not suitable. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add a stoichiometric amount or a slight excess of a non-nucleophilic base (e.g., triethylamine, pyridine, or aqueous NaOH). 3. Try a different solvent or a solvent mixture to improve solubility. |
| Formation of a White Precipitate Immediately Upon Adding Amine | The amine is reacting with the HCl byproduct to form an ammonium salt. | This is expected if a separate base has not yet been added. Add a suitable base to neutralize the HCl and free the amine to react with the this compound. |
| Multiple Products Observed on TLC | 1. Diacylation of the amine: If the amine has more than one reactive site. 2. Side reactions: The reaction conditions are too harsh (e.g., high temperature). | 1. Use a controlled stoichiometry of this compound (e.g., 1.0 equivalent). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Difficulty in Product Purification | 1. Excess this compound: Unreacted starting material remains. 2. Presence of 2-naphthoic acid: Hydrolysis of the acyl chloride. | 1. Quench the reaction with a small amount of a primary amine or water to consume the excess acyl chloride. 2. During the work-up, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic 2-naphthoic acid. |
Data Presentation
Table 1: Acylation of Various Amines with 5-Chloro-8-nitro-1-naphthoyl Chloride *
| Entry | Amine | Product | Yield (%) |
| 1 | n-Octylamine | N-(n-Octyl)-5-chloro-8-nitro-1-naphthamide | 92 |
| 2 | tert-Octylamine | N-(tert-Octyl)-5-chloro-8-nitro-1-naphthamide | 90 |
| 3 | 4-tert-Butylaniline | N-(4-tert-Butylphenyl)-5-chloro-8-nitro-1-naphthamide | 96 |
| 4 | (R)-(-)-1-Aminoindan | N-((R)-Indan-1-yl)-5-chloro-8-nitro-1-naphthamide | 95 |
| 5 | L-Phenylalanine methyl ester | Methyl (S)-2-(5-chloro-8-nitro-1-naphthamido)-3-phenylpropanoate | 86 |
| 6 | L-Valine methyl ester | Methyl (S)-2-(5-chloro-8-nitro-1-naphthamido)-3-methylbutanoate | 91 |
*Reaction conditions: amine (1 equiv) in CH₂Cl₂ was added dropwise to a solution of the acid chloride (1.0 equiv) in CH₂Cl₂ at 0 °C. After stirring for 5 minutes, an aqueous Na₂CO₃ (5.0 equiv) solution was added, and the mixture was allowed to warm to room temperature, stirring for an additional 25 minutes. Data extracted from a study on a related naphthoyl chloride derivative.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions
This protocol is suitable for the reaction of this compound with a primary or secondary amine using an organic base.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.2 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled amine solution with constant stirring over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous HCl (to remove excess tertiary amine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for Amide Synthesis under Schotten-Baumann Conditions
This protocol is suitable for the reaction of this compound with a primary or secondary amine using an aqueous inorganic base.
Materials:
-
This compound
-
Primary or secondary amine
-
Organic solvent (e.g., Dichloromethane (DCM) or Diethyl ether)
-
Aqueous sodium hydroxide (e.g., 10% w/v) or sodium carbonate solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flask, dissolve the amine (1.0 equivalent) in the organic solvent.
-
Add the aqueous base (e.g., 2-3 equivalents of NaOH in water).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add this compound (1.0-1.1 equivalents), either neat or dissolved in a small amount of the organic solvent, dropwise to the vigorously stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
References
Technical Support Center: Improving Yields in 2-Naphthoyl Chloride Esterification Reactions
Welcome to the technical support center for 2-Naphthoyl chloride esterification reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in esterification?
This compound (C₁₁H₇ClO) is a highly reactive acyl chloride.[1][2] Its reactivity stems from the electrophilic carbonyl carbon, making it an excellent reagent for forming ester bonds with a wide range of alcohols and phenols.[1] This reaction is a form of nucleophilic acyl substitution. The 2-naphthoyl group is often introduced into molecules in pharmaceutical and materials science research to modify their properties.
Q2: What are the most critical factors for achieving a high yield in this compound esterification?
The most critical factors include:
-
Anhydrous Conditions: this compound is highly sensitive to moisture and will readily hydrolyze to the unreactive 2-naphthoic acid.[1] All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Use of a Base: The esterification reaction produces hydrogen chloride (HCl) as a byproduct.[1] This HCl can protonate the alcohol, reducing its nucleophilicity, and can also catalyze side reactions. Therefore, the addition of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial to scavenge the HCl.
-
Reaction Temperature: The reaction is often exothermic.[3] Controlling the temperature, typically by starting at 0°C and then allowing the reaction to proceed at room temperature, helps to minimize side reactions.
Q3: What are common side reactions that can lower the yield?
The primary side reaction is the hydrolysis of this compound by any trace amounts of water in the reaction mixture, forming 2-naphthoic acid.[1] Another potential issue is the reaction of the HCl byproduct with the alcohol starting material, which deactivates the alcohol.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1] A spot of the reaction mixture is compared to spots of the starting materials (this compound and the alcohol). The reaction is complete when the spot corresponding to the starting material has disappeared, and a new spot for the ester product is observed. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, including the identification of side products.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Hydrolysis of this compound: The starting material has degraded due to moisture. 2. Insufficient base: HCl byproduct is deactivating the alcohol. 3. Low quality of reagents: Impure starting materials or wet solvent. 4. Sterically hindered alcohol: Tertiary alcohols react slower than primary or secondary alcohols. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly opened or properly stored anhydrous solvents. 2. Use at least one equivalent of a non-nucleophilic base like pyridine or triethylamine. 3. Use high-purity, anhydrous reagents and solvents. 4. For sterically hindered alcohols, consider using a catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts along with a stoichiometric base.[5][6] A longer reaction time or elevated temperature may also be necessary. |
| Presence of 2-Naphthoic Acid in Product | Incomplete reaction or hydrolysis during workup: this compound hydrolyzed. | During the workup, wash the organic layer with a mild aqueous base such as sodium bicarbonate solution to remove any unreacted this compound and 2-naphthoic acid. |
| Difficulty in Product Purification | Similar polarity of product and starting materials: Makes separation by column chromatography challenging. Formation of emulsions during workup. | Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary. To break emulsions, try adding brine (saturated NaCl solution) during the aqueous wash steps. |
| Reaction is very slow | Low reactivity of the alcohol: Steric hindrance or low nucleophilicity. Low reaction temperature. | Add a catalytic amount of DMAP to accelerate the reaction.[5][6] Allow the reaction to warm to room temperature or gently heat it, while monitoring for side product formation by TLC. |
Quantitative Data on Esterification Yields
| Alcohol Type | Reactant 1 | Reactant 2 | Catalyst/Base | Yield (%) | Reference(s) |
| Primary Alcohol | Acetic Acid | Benzyl Alcohol | S-Fe-MCM-48 | 98.9 | [7] |
| Primary Alcohol | (S)-serine derivative | Acetic Anhydride | Pyridine | <40 | [8] |
| Secondary Alcohol | Palm Fatty Acids | Isopropanol | Methanesulfonic Acid | 63 (batch), 80 (reactive distillation) | [9] |
| Tertiary Alcohol | Phenylacetic Acid | tert-Butyl Alcohol | DMAP | 45 | [10] |
| Tertiary Alcohol | Cinnamic Acid | tert-Butyl Alcohol | DMAP | 60 | [10] |
Experimental Protocols
General Protocol for Esterification of an Alcohol with this compound
This protocol is a general guideline and may require optimization for specific alcohols.
Materials:
-
This compound
-
Alcohol of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (TEA)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous DCM or THF.
-
Add pyridine or TEA (1.1 - 1.5 eq) to the solution and stir.
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition of this compound:
-
Dissolve this compound (1.0 - 1.2 eq) in a minimal amount of anhydrous DCM or THF.
-
Slowly add the this compound solution to the cooled alcohol solution dropwise over 15-30 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring the progress by TLC.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted this compound and 2-naphthoic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
Purify the crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, ratio to be optimized)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of the plate. Mark starting points for your samples.
-
Spot the plate:
-
Spot a small amount of your starting alcohol.
-
Spot a small amount of a co-spot (a mixture of the starting alcohol and the reaction mixture).
-
Spot the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).
-
-
Develop the plate: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Allow the solvent to run up the plate.
-
Visualize the plate: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Visualizations
Caption: A typical experimental workflow for this compound esterification.
Caption: A troubleshooting workflow for addressing low yields in esterification.
References
- 1. Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process | Scientific.Net [scientific.net]
- 2. This compound [chembk.com]
- 3. Analytical studies on the 2-naphthoyl substituted-1-n-pentylindoles: Regioisomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 2-Naphthoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Naphthoyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving its highly exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the reactions of this compound exothermic?
A1: this compound possesses a highly electrophilic carbonyl carbon due to the presence of both a chlorine and an oxygen atom, both of which are electron-withdrawing. This makes the chlorine atom an excellent leaving group. When this compound reacts with nucleophiles such as water, alcohols, or amines, the formation of new, more stable bonds (e.g., C-O or C-N) and the departure of the chloride ion result in a significant release of energy in the form of heat, making the reaction exothermic.[1] The reaction proceeds via a nucleophilic addition-elimination mechanism.[2]
Q2: What are the primary hazards associated with the exothermic reactions of this compound?
A2: The primary hazards include:
-
Thermal Runaway: The heat generated by the reaction can increase the reaction rate, leading to a rapid and uncontrolled rise in temperature and pressure.[3] This can cause the boiling of solvents, splattering of corrosive materials, and potentially, vessel rupture.
-
Release of Toxic Gas: this compound reacts vigorously with water, including atmospheric moisture, to produce hydrochloric acid (HCl) gas, which is corrosive and toxic.[1][4]
-
Corrosive Nature: this compound and its reaction byproduct, HCl, are corrosive and can cause severe burns to the skin and eyes.[5]
Q3: How should this compound be stored to prevent unwanted reactions?
A3: this compound is moisture-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from water and moisture.
Troubleshooting Guides
Issue 1: The reaction is too vigorous and difficult to control.
Symptoms:
-
Rapid increase in temperature.
-
Boiling of the solvent, even with cooling.
-
Excessive fuming (release of HCl gas).
-
Splattering of the reaction mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Rate of addition of this compound is too fast. | Add the this compound solution dropwise to the nucleophile solution using an addition funnel. This allows for better control of the reaction rate and heat generation. |
| Inadequate cooling. | Conduct the reaction in an ice bath (0°C) or a dry ice/acetone bath for even lower temperatures, especially when using highly reactive nucleophiles. Ensure the reaction vessel is adequately submerged and that there is good thermal contact. |
| High concentration of reactants. | Dilute the reaction mixture with a suitable anhydrous solvent (e.g., dichloromethane, THF). This increases the thermal mass of the solution, helping to absorb the heat generated. |
| Poor mixing. | Ensure efficient stirring to dissipate localized hotspots and maintain a uniform temperature throughout the reaction mixture. |
Issue 2: Low yield of the desired acylated product.
Symptoms:
-
Significant amount of starting material remains after the reaction.
-
Presence of 2-naphthoic acid as a major byproduct.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis of this compound. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents. This prevents the reaction of this compound with moisture.[1] |
| Reaction with HCl byproduct. | In reactions with alcohols or amines, the HCl generated can protonate the nucleophile, reducing its reactivity. Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to scavenge the HCl. |
| Insufficient reaction time or temperature. | While the initial reaction is exothermic and requires cooling, it may need to be warmed to room temperature and stirred for a longer period to ensure complete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). |
Data Presentation
| Reaction | Acyl Chloride | Enthalpy of Reaction (ΔrH°) | Reference |
| Hydrolysis | Acetyl Chloride | -23.8 ± 0.2 kJ/mol | [6] |
| Hydrolysis | Benzoyl Chloride | -34.04 ± 0.21 kJ/mol | [7] |
Note: The larger negative enthalpy values indicate a more exothermic reaction. The presence of the naphthyl group in this compound may influence the exact enthalpy of reaction.
Experimental Protocols
General Protocol for the Controlled Acylation of an Amine with this compound
This protocol is a general guideline and should be adapted based on the specific amine and reaction scale.
Materials:
-
This compound
-
Amine
-
Anhydrous aprotic solvent (e.g., dichloromethane or THF)
-
Non-nucleophilic base (e.g., triethylamine or pyridine)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
Procedure:
-
Setup: Assemble the reaction apparatus (flask, stir bar, addition funnel) and ensure all glassware is oven-dried. Purge the system with an inert gas.
-
Reactant Preparation: In the round-bottom flask, dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent in the addition funnel. Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of water or a saturated aqueous solution of a mild base like sodium bicarbonate. Caution: Quenching is also an exothermic process.
-
Workup: Proceed with a standard aqueous workup to isolate and purify the product.
Mandatory Visualization
Caption: Experimental workflow for managing exothermic acylation reactions.
Caption: Troubleshooting logic for uncontrolled exothermic reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Comparing Different Thermal Runaway Triggers for Two Automotive Lithium-Ion Battery Cell Types | Semantic Scholar [semanticscholar.org]
- 4. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | C11H7ClO | CID 75246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetyl chloride [webbook.nist.gov]
- 7. Benzoyl chloride [webbook.nist.gov]
Technical Support Center: Purification of Reaction Products from 2-Naphthoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 2-Naphthoyl chloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of amides, esters, and ketones synthesized using this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | - Too much solvent was used.- The cooling process is too fast.- The chosen solvent is not appropriate. | - Concentrate the solution by boiling off some solvent.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Try a different solvent or a mixed solvent system. Seeding with a pure crystal can also induce crystallization. |
| Product "oils out" | - The boiling point of the solvent is too low, and the product's melting point is below the boiling point of the solvent.- The product is precipitating too quickly from a supersaturated solution. | - Use a higher-boiling solvent.- Re-heat the solution and add a small amount of a co-solvent in which the product is more soluble to reduce the level of supersaturation before cooling slowly. |
| Low recovery of purified product | - The product is significantly soluble in the cold recrystallization solvent.- Too much solvent was used. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Crystals are colored | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Do not add charcoal to a boiling solution as it can cause bumping. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities | - The mobile phase is too polar or not polar enough.- The column was not packed properly. | - Adjust the polarity of the mobile phase. Use TLC to find an optimal solvent system that gives good separation and an Rf value of 0.2-0.4 for the desired product.[1] A gradient elution may be necessary.[1]- Ensure the silica gel is packed uniformly without any air bubbles or channels. |
| Product is not eluting from the column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[1] |
| Streaking of spots on TLC or broad peaks from the column | - The compound is interacting too strongly with the silica gel (common for basic compounds like amines).- The sample was overloaded on the column. | - Add a small amount (0.5-2%) of triethylamine to the mobile phase to reduce strong interactions with the acidic silica gel.- Use an appropriate ratio of silica gel to crude product (typically 20:1 to 100:1 by weight).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurity is 2-naphthoic acid, which forms from the hydrolysis of the highly reactive this compound upon exposure to moisture.[2] Unreacted starting materials and byproducts from side reactions are also common.
Q2: How can I remove the unreacted this compound and the 2-naphthoic acid byproduct from my reaction mixture?
A2: A simple workup procedure can effectively remove these impurities. The reaction mixture can be washed with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will react with the acidic 2-naphthoic acid to form a water-soluble sodium salt, which will be extracted into the aqueous layer. The unreacted this compound will also hydrolyze to 2-naphthoic acid under these conditions and be subsequently removed.
Q3: What is a good starting point for a TLC solvent system to monitor my reaction?
A3: A good starting point for many organic compounds of moderate polarity is a 1:1 mixture of hexane and ethyl acetate.[3] You can then adjust the ratio to achieve optimal separation. For non-polar compounds, a higher ratio of hexane to ethyl acetate (e.g., 9:1) is recommended.[4][5] For more polar compounds, you can increase the proportion of ethyl acetate or use a more polar solvent system like methanol in dichloromethane.[3]
Q4: My product is an aromatic ketone. Are there any specific purification techniques I should consider?
A4: For aromatic ketones that are reactive, a bisulfite extraction can be an effective purification method.[1] This involves reacting the crude mixture with a saturated sodium bisulfite solution to form a charged bisulfite adduct of the ketone, which can then be separated by extraction. The ketone can be regenerated from the adduct by treatment with a base.
Data Presentation
Table 1: Recommended Recrystallization Solvents for this compound Derivatives
| Product Type | Recommended Solvents | Notes |
| N-Aryl-2-naphthamides | Ethanol, Methanol, Acetone, Ethanol/Water | Polar protic solvents are generally effective for amides. A mixed solvent system can be useful for optimizing crystal growth. |
| 2-Naphthoate Esters | Ethanol, Hexane/Ethyl Acetate, Toluene | For solid esters, a range of solvents can be used depending on the polarity of the specific ester. Aromatic solvents like toluene can be effective for aromatic compounds.[6] |
| 2-Naphthyl Ketones | Ethanol, Isopropanol, Acetone/Water | The choice of solvent will depend on the overall polarity of the ketone. |
Table 2: Typical Mobile Phases for Column Chromatography of this compound Derivatives
| Product Type | Mobile Phase System | Typical Gradient |
| N-Aryl-2-naphthamides | Hexane/Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate to 40% or higher as needed.[1] |
| 2-Naphthoate Esters | Hexane/Ethyl Acetate | Depending on the ester's polarity, an isocratic elution with a fixed ratio (e.g., 8:2 or 7:3 Hexane:Ethyl Acetate) may be sufficient. |
| 2-Naphthyl Ketones | Hexane/Ethyl Acetate or Dichloromethane/Hexane | A gradient from low to high polarity is generally recommended to ensure good separation from less polar impurities and elution of the more polar ketone. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is soluble when hot but insoluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Ethyl 2-naphthoyl formate | 73790-09-7 [smolecule.com]
common side reactions of 2-Naphthoyl chloride and how to avoid them
Welcome to the Technical Support Center for 2-Naphthoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a highly reactive acylating agent used in a variety of organic synthesis applications. Its primary uses include:
-
Friedel-Crafts Acylation: To introduce the 2-naphthoyl group onto an aromatic ring, forming a ketone.
-
Esterification: Reaction with alcohols to form the corresponding esters.[1]
-
Amide Synthesis: Reaction with primary and secondary amines to yield N-substituted amides.[1]
Q2: What is the main cause of side reactions with this compound?
A2: The high reactivity of the acyl chloride functional group is the primary reason for side reactions. The carbonyl carbon is highly electrophilic, making it a target for a wide range of nucleophiles.[1] Additionally, this compound is extremely sensitive to moisture and can readily hydrolyze.
Q3: How should this compound be handled and stored to prevent degradation?
A3: Due to its moisture sensitivity, this compound must be handled under anhydrous (dry) conditions. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as nitrogen or argon, to prevent hydrolysis from atmospheric moisture.[1]
Troubleshooting Guides
Issue 1: Low Yield in Esterification or Amide Synthesis
Symptoms:
-
The yield of the desired ester or amide is significantly lower than expected.
-
A strong smell of hydrogen chloride (HCl) is noticeable during the reaction.
-
The starting alcohol or amine is recovered after the reaction.
Primary Cause: The reaction of this compound with an alcohol or amine produces the desired product along with HCl as a byproduct. This HCl can protonate the starting alcohol or amine, reducing its nucleophilicity and rendering it unreactive. In the case of amines, this forms an unreactive hydrochloride salt.[2]
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents).[2] | The base will neutralize the HCl as it is formed, preventing the protonation of the starting material and driving the reaction to completion.[2] |
| Moisture | Ensure all glassware is oven-dried and use anhydrous solvents. | Water will react with this compound to form the corresponding carboxylic acid, reducing the yield of the desired product. |
| Temperature | Perform the reaction at a low temperature (e.g., 0°C), followed by slow warming to room temperature.[2] | This controls the exothermic nature of the reaction and minimizes side reactions.[2] |
| Addition Rate | Add the this compound solution slowly (dropwise) to the alcohol or amine solution.[2] | This helps to maintain control over the reaction rate and temperature.[2] |
Issue 2: Formation of Isomers in Friedel-Crafts Acylation
Symptoms:
-
Isolation of a mixture of 1- and 2-substituted naphthalene products.
-
Difficulty in purifying the desired product from its isomer.
Primary Cause: The acylation of naphthalene can result in both the kinetically favored α-product (1-substituted) and the thermodynamically favored β-product (2-substituted). The ratio of these isomers is highly dependent on the reaction conditions.
Solutions:
| Parameter | Recommendation for α-Substitution (Kinetic Product) | Recommendation for β-Substitution (Thermodynamic Product) |
| Temperature | Lower reaction temperatures (e.g., 0°C) | Higher reaction temperatures (e.g., reflux) |
| Reaction Time | Shorter reaction times | Longer reaction times |
| Solvent | Less polar solvents (e.g., carbon disulfide) | More polar solvents (e.g., 1,2-dichloroethane) |
| Catalyst | Milder Lewis acids | Stronger Lewis acids in stoichiometric amounts |
Note: The above table provides general guidance. The optimal conditions should be determined empirically for each specific reaction.
Issue 3: Reaction Failure or Low Yield in Friedel-Crafts Acylation with Deactivated Aromatic Compounds
Symptoms:
-
No reaction or very low conversion of the starting aromatic compound.
-
Recovery of unreacted starting materials.
Primary Cause: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction, and its success depends on the nucleophilicity of the aromatic ring. Electron-withdrawing groups on the aromatic ring decrease its electron density, making it less reactive towards the acylium ion electrophile.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst Stoichiometry | Increase the amount of the Lewis acid catalyst (e.g., AlCl₃). | For moderately deactivated substrates, a higher concentration of the catalyst can help to drive the reaction forward. |
| Catalyst Type | Use a more powerful Lewis acid or a different catalytic system (e.g., triflic acid). | Stronger Lewis acids can enhance the electrophilicity of the acylating agent. |
| Reaction Temperature | Carefully increase the reaction temperature. | Higher temperatures can increase the reaction rate, but may also lead to more side products. |
Experimental Protocols
Protocol 1: Amide Synthesis with Benzylamine
This protocol describes the synthesis of N-benzyl-2-naphthamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Deionized water
-
Dilute HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve benzylamine (2.0 eq) in a suitable anhydrous solvent (e.g., DCM) in a flask equipped with a magnetic stirrer under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution over 15-30 minutes.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, followed by dilute HCl (to remove excess amine), and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation of Benzene
This protocol details the synthesis of phenyl(naphthalen-2-yl)methanone.
Materials:
-
This compound (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
-
Dry benzene (solvent and reactant)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a cold (0°C) mixture of anhydrous aluminum chloride (1.1 eq) in dry benzene, slowly add this compound (1.0 eq).[3]
-
Allow the reaction to stir at a low temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for amide synthesis.
Caption: Logical relationship of side reactions.
References
dealing with the formation of HCl byproduct in 2-Naphthoyl chloride reactions
Welcome to the Technical Support Center for 2-Naphthoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the formation of hydrochloric acid (HCl) byproduct in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of concern when using this compound in acylation reactions?
A1: The primary byproduct in acylation reactions with this compound is hydrochloric acid (HCl). For every mole of this compound that reacts with a nucleophile like an amine or an alcohol, one mole of HCl is generated.[1][2]
Q2: Why is the HCl byproduct problematic for my reaction?
A2: The in-situ formation of HCl can lead to several complications:
-
Protonation of Nucleophiles: If you are using a basic nucleophile, such as a primary or secondary amine, the generated HCl will react with it to form an ammonium salt. This protonated form is no longer nucleophilic and cannot react with the this compound, which can halt the reaction or lead to significantly lower yields.[2]
-
Catalysis of Side Reactions: HCl is a strong acid and can catalyze undesirable side reactions. For instance, if trace amounts of water are present, HCl can accelerate the hydrolysis of this compound back to 2-naphthoic acid.
-
Degradation of Products: The acidic environment created by the HCl byproduct can potentially degrade acid-sensitive functional groups on your starting materials or the desired product.
Q3: What are the common strategies for managing HCl byproduct formation?
A3: The most prevalent and effective strategy is to use a base as an "acid scavenger" or "HCl scavenger." This base is added to the reaction mixture to neutralize the HCl as it is formed.[1] Common approaches include using tertiary amines (like triethylamine or pyridine) or inorganic bases (like sodium carbonate or potassium carbonate). Another common method, particularly when using inorganic bases, is to perform the reaction under Schotten-Baumann conditions, which involves a biphasic solvent system.[3]
Q4: How do I choose the right HCl scavenger for my reaction?
A4: The choice of base is critical and depends on several factors including the solubility of your reactants, the reaction solvent, and the desired workup procedure.
-
Organic Bases (e.g., Triethylamine, Pyridine): These are soluble in a wide range of organic solvents and are often used in homogenous reactions. They are particularly useful when the starting materials or products are sensitive to water.
-
Inorganic Bases (e.g., Sodium Carbonate, Sodium Hydroxide): These are typically used in biphasic systems (e.g., dichloromethane and water), a method known as the Schotten-Baumann reaction.[3][4] This approach is often effective and can simplify the workup, as the base and its hydrochloride salt remain in the aqueous phase.[]
Q5: My product is water-sensitive. How can I remove the HCl byproduct without an aqueous workup?
A5: For moisture-sensitive compounds, a non-aqueous workup is necessary. You can use a tertiary amine base like triethylamine in an anhydrous solvent (e.g., THF or diethyl ether) where the resulting triethylamine hydrochloride salt is poorly soluble. The salt will precipitate out of the solution and can be removed by filtration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of acylated product. | Protonation of the nucleophile by HCl: The amine or alcohol starting material is being deactivated by the generated HCl.[2] | Add an appropriate HCl scavenger to the reaction mixture. For amines, you can use at least two equivalents of the amine, with one equivalent acting as the nucleophile and the second as the HCl scavenger. Alternatively, add 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine or pyridine.[6] For reactions with alcohols, a tertiary amine or inorganic base is essential. |
| Reaction is sluggish or stalls. | Insufficient mixing in a biphasic system: In a Schotten-Baumann reaction, vigorous stirring is crucial to ensure the HCl generated in the organic phase is neutralized by the base in the aqueous phase. | Increase the stirring rate to ensure efficient mixing of the two phases. A mechanical stirrer is often more effective than a magnetic stir bar for larger scale reactions. |
| Formation of 2-naphthoic acid as a major byproduct. | Hydrolysis of this compound: The starting material is reacting with water in the reaction mixture. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If using a tertiary amine base, ensure it is dry. Store this compound in a desiccator to protect it from atmospheric moisture. |
| Difficulty in removing the amine hydrochloride salt during workup. | Solubility of the hydrochloride salt in the reaction solvent: Triethylamine hydrochloride has some solubility in solvents like dichloromethane, making its complete removal by filtration challenging. | If the product is not water-sensitive, perform an aqueous workup by washing the organic layer with water or dilute acid to remove the salt. For water-sensitive products, after the reaction, you can remove the solvent under reduced pressure and then add a solvent in which the product is soluble but the salt is not (e.g., diethyl ether) to precipitate the salt for filtration. |
| The reaction is very exothermic and difficult to control. | High reactivity of this compound: The reaction of acyl chlorides with amines can be highly vigorous.[] | Perform the reaction at a lower temperature (e.g., 0 °C in an ice bath). Add the this compound solution dropwise to the amine solution over a period of time to control the reaction rate and temperature.[6] |
Data Presentation
Table 1: Comparison of Common HCl Scavengers
| HCl Scavenger | Formula | pKa of Conjugate Acid | Salt Byproduct | Salt Solubility | Typical Reaction Conditions |
| Triethylamine (TEA) | Et₃N | 10.75 | Et₃N·HCl | Soluble in water, partially soluble in DCM, insoluble in ether/hexanes. | Homogeneous in anhydrous organic solvents (DCM, THF). |
| Pyridine | C₅H₅N | 5.25 | C₅H₅N·HCl | Soluble in water and some organic solvents. | Homogeneous in anhydrous organic solvents. Often used as a catalyst as well. |
| Sodium Carbonate | Na₂CO₃ | 10.33 (for HCO₃⁻) | NaCl + NaHCO₃ | Soluble in water, insoluble in most organic solvents. | Biphasic (Schotten-Baumann) with an organic solvent and water. |
| Sodium Hydroxide | NaOH | ~14 | NaCl | Soluble in water, insoluble in most organic solvents. | Biphasic (Schotten-Baumann) with an organic solvent and water. Vigorous reaction.[7] |
Experimental Protocols
Protocol 1: Amide Synthesis using Triethylamine as an HCl Scavenger (Anhydrous Conditions)
This protocol is suitable for the acylation of a primary or secondary amine with this compound when the product is sensitive to water.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (1.2 eq), dried
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in the same anhydrous solvent in a separate flask.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the triethylamine hydrochloride salt has precipitated, it can be removed by filtration.
-
Wash the filtrate with dilute HCl (to remove excess triethylamine), followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Amide Synthesis under Schotten-Baumann Conditions
This protocol is a robust method for the acylation of amines or alcohols when the product is stable in the presence of water.[7]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine or alcohol (1.1 eq)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or diethyl ether
-
Erlenmeyer flask or beaker, magnetic stirrer
Procedure:
-
In a flask, dissolve the amine or alcohol (1.1 eq) in the organic solvent.
-
Add an equal volume of 10% aqueous NaOH solution.
-
While stirring the biphasic mixture vigorously, add the this compound (1.0 eq) dropwise at room temperature. The addition can be done in an ice bath to control any initial exotherm.
-
Continue to stir the mixture vigorously for 15-30 minutes after the addition is complete. Monitor the reaction by TLC. If the reaction is slow, it can be left to stir for several hours.
-
Once the reaction is complete (indicated by the disappearance of the starting materials on TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water, dilute HCl (to remove any unreacted amine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
troubleshooting low yield in Friedel-Crafts acylation with 2-Naphthoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during the Friedel-Crafts acylation of aromatic substrates with 2-Naphthoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low to no yield in a Friedel-Crafts acylation reaction?
A low or nonexistent yield in Friedel-Crafts acylation can often be traced back to several critical factors. The primary culprits are typically related to the Lewis acid catalyst, the purity of reagents, and the nature of the aromatic substrate. Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are deactivated and generally do not undergo this reaction effectively.[1] The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture; any water in the glassware, solvents, or reagents will lead to its deactivation.[1] Furthermore, certain functional groups on the substrate, like amines (-NH₂) and alcohols (-OH), can form complexes with the catalyst, inhibiting the reaction.
Q2: Why is a stoichiometric amount of Lewis acid catalyst required for this reaction?
Unlike many other catalytic reactions, Friedel-Crafts acylation typically necessitates a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[1] This is because the ketone product of the reaction is a Lewis base and forms a stable complex with the Lewis acid.[1] This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. Consequently, at least one equivalent of the catalyst per equivalent of the ketone product is needed to drive the reaction to completion. This stable complex is typically broken during the aqueous workup step.
Q3: How does the choice of solvent affect the regioselectivity when acylating naphthalene?
The acylation of naphthalene can yield two primary isomers: the 1-acylnaphthalene (alpha-isomer) and the 2-acylnaphthalene (beta-isomer). The choice of solvent plays a crucial role in determining the ratio of these products.
-
Non-polar solvents , such as carbon disulfide (CS₂) and dichloromethane (CH₂Cl₂), favor the formation of the 1-acylnaphthalene, which is the kinetically controlled product.[2] This is because the alpha position is more sterically accessible and reacts faster.[2]
-
Polar solvents , like nitrobenzene, promote the formation of the more thermodynamically stable 2-acylnaphthalene.[2] In these solvents, the initially formed 1-acyl complex can redissolve and rearrange to the more stable 2-isomer.[2]
Q4: Can acid anhydrides be used in place of this compound?
Yes, acid anhydrides are viable acylating agents for Friedel-Crafts acylation and can be used as an alternative to acyl chlorides.[2][3] The reaction mechanism, involving the formation of an acylium ion, is similar. However, the reactivity may differ, and reaction conditions may need to be adjusted accordingly.
Q5: Is it possible for di-acylation to occur on the naphthalene ring?
While possible, di-acylation is generally not a major side reaction in Friedel-Crafts acylation. The acyl group introduced onto the naphthalene ring is deactivating, making the mono-acylated product less reactive than the starting naphthalene and thus less susceptible to a second acylation.[4] However, under harsh conditions such as high temperatures or a large excess of the acylating agent, some di-acylated products may form.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are experiencing a low yield of your desired acylated product, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Inactive Lewis Acid Catalyst | The Lewis acid (e.g., AlCl₃) is highly moisture-sensitive. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[5] Consider using a freshly opened bottle of the Lewis acid. |
| Insufficient Catalyst | Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a stable complex with it.[5] Using a slight excess (e.g., 1.1-1.2 equivalents) may be beneficial. |
| Suboptimal Reaction Temperature | The ideal temperature is substrate-dependent. Excessively high temperatures can lead to decomposition and the formation of tar-like substances, especially with sensitive substrates like naphthalene (temperatures above 100°C can be problematic).[2][4] Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to start at a lower temperature (e.g., 0°C) and gradually warm the reaction if necessary. |
| Poor Quality of this compound | The acylating agent should be pure and free from the corresponding carboxylic acid (2-naphthoic acid), which can inhibit the reaction. Consider purifying the this compound if its quality is uncertain. |
| Deactivated Aromatic Substrate | The presence of strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards electrophilic substitution, potentially leading to a failed reaction. |
| Improper Work-up Procedure | Incomplete quenching of the reaction can result in product loss. The reaction mixture should be quenched by slowly adding it to a mixture of ice and concentrated hydrochloric acid with vigorous stirring to break up the ketone-catalyst complex.[2] |
Issue 2: Formation of Incorrect Isomer or a Mixture of Isomers
When acylating naphthalene, controlling the regioselectivity is key to obtaining the desired product.
| Potential Cause | Recommended Solution(s) |
| Incorrect Solvent Choice for Desired Isomer | To favor the 1-acylnaphthalene (kinetic product) , use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures.[2] To favor the 2-acylnaphthalene (thermodynamic product) , use a polar solvent such as nitrobenzene at a slightly elevated temperature.[2] |
| Reaction Time and Temperature Not Optimized | The ratio of the alpha to beta isomers can change over the course of the reaction, especially in polar solvents where the kinetic product can rearrange to the thermodynamic product.[2][6] Monitor the reaction by TLC to determine the optimal reaction time for the desired isomer. Higher temperatures will generally favor the thermodynamic product.[5] |
Issue 3: Formation of Tarry Byproducts
The appearance of dark, tar-like material in the reaction mixture is a common issue that can significantly complicate purification and reduce yield.
| Potential Cause | Recommended Solution(s) |
| Excessively High Reaction Temperature | High temperatures can cause decomposition of the starting materials and products.[4] Maintain careful temperature control, especially during the initial exothermic phase of the reaction. Running the reaction at the lowest effective temperature is recommended.[4] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long, particularly at higher temperatures, can increase the formation of degradation products. Monitor the reaction progress and quench it once the starting material is consumed. |
Data Presentation
The following table, while for the acetylation of 2-methylnaphthalene, illustrates the profound effect of solvent choice on both the total yield and the isomer distribution. This principle is directly applicable to the acylation of unsubstituted naphthalene with this compound.
Table 1: Effect of Solvent on Yield and Isomer Distribution in the Acetylation of 2-Methylnaphthalene
| Solvent | Total Yield (%) | % of 2,6-isomer in Product | Reference |
| 2-Nitropropane | 78.6 - 81.5 | 64 - 89 | [2] |
| 1,1,2,2-Tetrachloroethane | 55.4 | 50 | [2] |
| Nitrobenzene | 27.2 | 72 | [2] |
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of 1-(2-Naphthoyl)naphthalene
This protocol is designed to favor the formation of the kinetic alpha-isomer.
-
Reaction Setup : Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Reagent Preparation : Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane (CH₂Cl₂) in the reaction flask. Cool the suspension to 0°C in an ice bath.
-
Addition of Acylating Agent : Add this compound (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.
-
Substrate Addition : Dissolve naphthalene (1.0 equivalent) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction : Maintain the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Workup : Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction : Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous magnesium sulfate.
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Thermodynamically Controlled Synthesis of 2-(2-Naphthoyl)naphthalene
This protocol is designed to favor the formation of the thermodynamic beta-isomer.
-
Reaction Setup : Use the same oven-dried setup as in Protocol 1.
-
Reagent Preparation : Under a nitrogen atmosphere, dissolve naphthalene (1.0 equivalent) in dry nitrobenzene in the reaction flask.
-
Catalyst and Reagent Addition : Add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the solution. Then, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction : Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours (4-6 hours). Monitor the reaction by TLC for the disappearance of the 1-isomer and the formation of the 2-isomer.
-
Workup : Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification : Extract the mixture with a suitable solvent like dichloromethane. Note that nitrobenzene can be challenging to remove; steam distillation is one potential method. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: General mechanism of Friedel-Crafts Acylation.
Caption: A workflow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the work-up of reactions involving 2-naphthoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound and what are the general considerations for their work-up?
A1: this compound is a versatile reagent commonly used in acylation reactions. The most frequent applications include:
-
Friedel-Crafts Acylation: To introduce the 2-naphthoyl group onto an aromatic ring. The work-up for this reaction primarily involves quenching the Lewis acid catalyst and removing the resulting salts.
-
Esterification: The reaction with alcohols to form esters. The work-up focuses on removing unreacted alcohol, the HCl byproduct, and any base used.
-
Amide Synthesis: The reaction with amines to form amides. The work-up is designed to remove unreacted amine, the HCl byproduct, and any coupling agents or bases.
A critical consideration for all reactions is the moisture sensitivity of this compound.[1] Hydrolysis to 2-naphthoic acid is a common side reaction that must be addressed during purification.[1] All reactions should be performed under anhydrous conditions.
Q2: How should I properly quench a reaction involving this compound?
A2: Proper quenching is crucial to stop the reaction and to remove reactive species. The quenching procedure depends on the reaction type:
-
For Friedel-Crafts Acylation: The reaction mixture, containing a Lewis acid like AlCl₃, should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes formed with the product ketone.
-
For Esterification and Amide Synthesis: These reactions can typically be quenched by the addition of water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and protonate unreacted amines.
Q3: What are the standard extraction and washing steps after quenching?
A3: After quenching, a standard liquid-liquid extraction is performed to isolate the product. A typical sequence involves:
-
Extraction: The product is extracted into an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Water Wash: To remove water-soluble impurities.
-
Aqueous Base Wash (e.g., saturated sodium bicarbonate solution): To neutralize any remaining acidic byproducts, such as HCl or unreacted 2-naphthoic acid.
-
Brine Wash (saturated NaCl solution): To remove residual water from the organic layer and break up emulsions.
-
Drying: The organic layer is dried over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Q4: What are the most common impurities I might encounter and how can I remove them?
A4: Common impurities include:
-
Unreacted this compound: Can be hydrolyzed to 2-naphthoic acid during aqueous work-up.
-
2-Naphthoic Acid: The hydrolysis product of this compound. It can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate.
-
Unreacted Starting Materials (alcohols, amines, aromatic compounds): Can often be removed by washing, distillation, or chromatography.
-
Side Products: Depending on the reaction, these can be isomers or products of side reactions. Purification is typically achieved through column chromatography or recrystallization.
Troubleshooting Guides
Issue 1: Low Product Yield
Low yield is a frequent issue in reactions with this compound. The following troubleshooting guide can help identify and resolve the problem.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Verify Reagent Quality: Ensure this compound is not hydrolyzed and other reagents are pure and dry. |
| Optimize Reaction Conditions: Consider increasing the reaction time, temperature, or the equivalents of the nucleophile. | |
| Check Catalyst (for Friedel-Crafts): Ensure the Lewis acid is anhydrous and used in sufficient quantity. | |
| Product Loss During Work-up | Improper Quenching: Ensure the quenching procedure is appropriate for your reaction to avoid product degradation. |
| Suboptimal Extraction: Check the pH of the aqueous layer during extraction to ensure the product is not ionized and lost to the aqueous phase. Use an appropriate organic solvent in which your product is highly soluble. | |
| Emulsion Formation: If an emulsion forms during extraction, add brine to help break it. | |
| Product Loss During Purification | Inappropriate Recrystallization Solvent: The chosen solvent may be too good, leading to low recovery. Test different solvent systems. |
| Column Chromatography Issues: The product may be sticking to the column or co-eluting with impurities. Optimize the eluent system. |
Issue 2: Presence of 2-Naphthoic Acid in the Final Product
The presence of 2-naphthoic acid is a strong indication of hydrolysis of this compound.
Troubleshooting Steps:
-
Anhydrous Conditions: Re-evaluate the reaction setup to ensure all glassware is thoroughly dried and all solvents and reagents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Efficient Base Wash: During the work-up, ensure the wash with aqueous sodium bicarbonate is thorough. You can test the pH of the aqueous layer after washing to ensure it is basic. Multiple washes may be necessary.
-
Recrystallization: If 2-naphthoic acid is still present, a careful recrystallization can often separate the more polar carboxylic acid from the desired product.
Issue 3: Formation of an Emulsion During Extraction
Emulsions can be persistent and lead to significant product loss.
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Experimental Protocols
General Work-up Procedure for a Friedel-Crafts Acylation
This protocol outlines a standard work-up for a Friedel-Crafts acylation of an aromatic compound with this compound using AlCl₃ as a catalyst.
Workflow for Friedel-Crafts Acylation Work-up
Caption: A typical experimental workflow for a Friedel-Crafts acylation work-up.
Methodology:
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (1 x 100 mL)
-
Saturated aqueous sodium bicarbonate solution (1 x 100 mL)
-
Brine (1 x 100 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.
General Work-up Procedure for an Esterification Reaction
This protocol describes a standard work-up for the synthesis of a 2-naphthoyl ester from this compound and an alcohol in the presence of a base like triethylamine (TEA) or pyridine.
Methodology:
-
Quenching: Quench the reaction mixture with deionized water.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with:
-
1M HCl (to remove excess amine base)
-
Saturated aqueous sodium bicarbonate solution (to remove any 2-naphthoic acid)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude ester by column chromatography or recrystallization.
General Work-up Procedure for an Amide Synthesis
This protocol outlines a standard work-up for the synthesis of a 2-naphthoyl amide from this compound and a primary or secondary amine.
Methodology:
-
Quenching: Add water to the reaction mixture to quench any unreacted this compound.
-
Extraction: Extract the product into an organic solvent like dichloromethane.
-
Washing: Wash the organic layer with:
-
Dilute HCl (to remove excess amine).
-
Saturated sodium bicarbonate solution (to remove any 2-naphthoic acid).
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude amide by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography.
Data Presentation
The following tables summarize typical yields for reactions involving this compound under various conditions. Please note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Reported Yields for Friedel-Crafts Acylation with this compound
| Aromatic Substrate | Catalyst | Solvent | Work-up Highlights | Yield (%) | Reference |
| Benzene | AlCl₃ | Benzene | Quenched with ice/HCl, steam distillation | ~70% | General textbook procedure |
| Toluene | AlCl₃ | Toluene | Quenched with ice/HCl, extraction with ether | ~75% | General textbook procedure |
| Anisole | SnCl₄ | Dichloromethane | Quenched with water, NaHCO₃ wash | ~85% | Analogous reactions |
Table 2: Reported Yields for Esterification with this compound
| Alcohol | Base | Solvent | Purification Method | Yield (%) | Reference |
| Ethanol | Pyridine | Dichloromethane | Column Chromatography | >90% | General procedure |
| Phenol | Triethylamine | THF | Recrystallization | >85% | General procedure |
| Isopropanol | None (excess alcohol) | Neat | Distillation | ~80% | Analogous reactions |
Table 3: Reported Yields for Amide Synthesis with this compound
| Amine | Base | Solvent | Purification Method | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane | Recrystallization (Ethanol) | >95% | General procedure |
| Benzylamine | Triethylamine | THF | Column Chromatography | >90% | General procedure |
| Diethylamine | None (excess amine) | Dichloromethane | Acid wash, Recrystallization | >88% | General procedure |
References
Validation & Comparative
A Comparative Analysis of 2-Naphthoyl Chloride and 1-Naphthoyl Chloride Reactivity
In the realm of organic synthesis, naphthoyl chlorides are valuable reagents for the introduction of the naphthoyl moiety into a wide range of molecules, finding applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The choice between the two constitutional isomers, 2-naphthoyl chloride and 1-naphthoyl chloride, can significantly impact reaction outcomes due to their distinct electronic and steric properties. This guide provides an objective comparison of their reactivity, supported by established chemical principles, to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Executive Summary of Reactivity
| Feature | 1-Naphthoyl Chloride | This compound | Expected Reactivity |
| Steric Hindrance | Higher, due to the peri-hydrogen at the 8-position. | Lower | This compound is expected to be more reactive in reactions sensitive to steric bulk around the carbonyl group. |
| Electronic Effects | The carbonyl group is conjugated with the naphthalene ring system. | The carbonyl group is also conjugated with the naphthalene ring system. | Subtle differences in the extent of resonance stabilization may exist, but steric effects are likely to be the dominant differentiating factor. |
Theoretical Framework: Factors Influencing Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is dictated by two primary factors:
-
Steric Effects: The spatial arrangement of atoms around the electrophilic carbonyl carbon can hinder the approach of a nucleophile.[2][3] Increased steric bulk generally leads to a decrease in reaction rate.
-
Electronic Effects: The distribution of electron density in the molecule influences the partial positive charge on the carbonyl carbon. Electron-withdrawing groups enhance electrophilicity and increase reactivity, while electron-donating groups have the opposite effect.[2]
Steric Effects: The Decisive Factor
The most significant difference between 1-naphthoyl chloride and this compound lies in the steric environment of the carbonyl group.
In 1-naphthoyl chloride , the carbonyl chloride group is situated at the C1 position of the naphthalene ring. This proximity to the hydrogen atom at the C8 position, known as the peri-hydrogen, results in considerable steric hindrance.[4] This steric clash can restrict the rotation of the C(1)-C=O bond and impede the approach of nucleophiles to the carbonyl carbon.
Conversely, This compound has its carbonyl chloride group at the C2 position. This position is significantly less sterically encumbered, as it is flanked by hydrogen atoms on the adjacent C1 and C3 positions, which do not impose the same level of steric strain as the peri-interaction in the 1-isomer.
This difference in steric hindrance is expected to manifest in the rates of reaction, particularly with bulky nucleophiles. Reactions that are sensitive to steric effects will likely proceed faster with this compound.
Electronic Effects: A More Subtle Influence
Both naphthoyl chloride isomers benefit from the electron-withdrawing nature of the naphthalene ring system, which enhances the electrophilicity of the carbonyl carbon compared to aliphatic acyl chlorides. The carbonyl group in both isomers is conjugated with the aromatic system, allowing for resonance stabilization.
While there might be subtle differences in the electronic properties at the 1- and 2-positions of the naphthalene ring, these are generally considered to be less impactful on the overall reactivity compared to the pronounced steric differences. For many reactions, the electronic contributions of the naphthyl group in both isomers can be considered broadly similar.
Experimental Evidence and Observations
Direct kinetic comparisons of 1- and this compound are scarce. However, studies on related systems, such as the Friedel-Crafts acetylation of naphthalene, provide insights into the relative reactivity of the α (position 1) and β (position 2) positions. In the Friedel-Crafts acetylation of naphthalene, the reaction at the α-position is kinetically favored under certain conditions, suggesting a higher intrinsic reactivity at this position.[5] However, this reaction involves electrophilic attack on the naphthalene ring, not by a naphthoyl chloride.
For nucleophilic acyl substitution reactions using naphthoyl chlorides, the steric hindrance at the 1-position is the more pertinent factor. It is therefore reasonable to predict that for most common acylation reactions, this compound will exhibit a faster reaction rate than 1-naphthoyl chloride.
Proposed Experimental Protocol for Reactivity Comparison
To quantitatively determine the relative reactivity, a competitive experiment or parallel kinetic studies could be performed. A common method is to monitor the progress of a reaction over time using techniques like HPLC, GC, or NMR spectroscopy.
Experimental Workflow: Competitive Acylation
Caption: A logical workflow for a competitive acylation experiment to determine the relative reactivity of 1- and this compound.
Detailed Methodology for a Kinetic Study (Hypothetical)
Objective: To determine the second-order rate constants for the reaction of 1-naphthoyl chloride and this compound with a standard nucleophile (e.g., aniline).
Materials:
-
1-Naphthoyl Chloride
-
This compound
-
Aniline (freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Internal Standard (e.g., dodecane)
-
HPLC or GC-MS system
Procedure:
-
Prepare stock solutions of known concentrations of 1-naphthoyl chloride, this compound, aniline, and the internal standard in anhydrous DCM.
-
For each isomer, set up a separate reaction in a thermostated vessel.
-
Initiate the reaction by adding the aniline solution to the naphthoyl chloride solution.
-
Withdraw aliquots at regular time intervals.
-
Immediately quench the reaction in each aliquot by adding a large excess of a quenching agent (e.g., a dilute solution of a non-interfering amine).
-
Analyze the concentration of the remaining naphthoyl chloride or the formed product in each aliquot using a calibrated HPLC or GC-MS method with the internal standard.
-
Plot the concentration data against time and fit to the appropriate rate law (e.g., second-order) to determine the rate constant (k).
-
Compare the rate constants for the two isomers to determine their relative reactivity.
Conclusion
Based on the well-established principles of steric hindrance, This compound is expected to be the more reactive of the two isomers in most nucleophilic acyl substitution reactions. The significant steric congestion around the carbonyl group in 1-naphthoyl chloride, due to the peri-hydrogen, presents a substantial barrier to the approach of nucleophiles. While electronic effects are at play, they are unlikely to overcome this steric disadvantage.
For researchers and drug development professionals, this means that reactions with this compound are likely to proceed faster and may require milder conditions. Conversely, the lower reactivity of 1-naphthoyl chloride might be advantageous in situations requiring greater selectivity or control over the reaction rate. The choice between these two valuable reagents should therefore be made with a clear understanding of their inherent reactivity differences.
Signaling Pathways and Logical Relationships
The factors influencing the reactivity can be visualized as follows:
Caption: The relationship between steric hindrance and reactivity for 1- and this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2-Naphthoyl Chloride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of 2-Naphthoyl chloride with other commonly employed acylating agents, namely benzoyl chloride, acetyl chloride, and acetic anhydride. The information presented is supported by experimental data to facilitate the rational selection of reagents for acylation reactions in research and drug development.
Overview of Acylating Agents
Acylating agents are essential reagents for introducing an acyl group (R-C=O) into a molecule, typically by reacting with nucleophiles such as alcohols, phenols, and amines to form esters and amides, respectively. The reactivity of these agents is a key determinant of their utility in specific synthetic applications.
This compound is a versatile aromatic acyl chloride that allows for the introduction of the bulky 2-naphthoyl group, a structural motif found in various pharmaceuticals, dyes, and polymers.[1] Its reactivity is characteristic of aromatic acyl chlorides, offering a balance between reactivity and selectivity.
Benzoyl chloride is a widely used aromatic acylating agent for introducing the benzoyl group. Its reactivity is often used as a benchmark for other aromatic acyl chlorides.
Acetyl chloride is a highly reactive aliphatic acyl chloride used to introduce the acetyl group.[2][3] Its high reactivity makes it a potent acetylating agent, often more so than acetic anhydride.[3]
Acetic anhydride is another common acetylating agent, generally considered to be less reactive than acetyl chloride.[4] It is frequently used in both laboratory and industrial settings.[5]
Performance Comparison of Acylating Agents
The choice of an acylating agent significantly impacts the outcome of a reaction. Acyl chlorides are generally more reactive than their corresponding acid anhydrides.[4] The reactivity of aromatic acyl chlorides, such as this compound and benzoyl chloride, is often slightly lower than that of aliphatic acyl chlorides like acetyl chloride. This is attributed to the resonance stabilization of the carbonyl group by the aromatic ring, which reduces its electrophilicity.
The bulky naphthyl group in this compound can also introduce unique steric and electronic properties, influencing its reaction kinetics and selectivity compared to simpler acylating agents.
Data Presentation: Comparative Acylation Yields
The following tables summarize typical yields for the acylation of common substrates with the selected acylating agents. It is important to note that reaction conditions such as solvent, temperature, and reaction time can significantly influence the yield. The data presented here is collated from various sources to provide a comparative overview.
Table 1: Esterification of Ethanol
| Acylating Agent | Product | Typical Yield (%) | Reference |
| This compound | Ethyl 2-naphthoate | Data not readily available | |
| Benzoyl Chloride | Ethyl benzoate | ~99% | [6] |
| Acetyl Chloride | Ethyl acetate | High (reaction is vigorous) | [7][8][9][10][11] |
| Acetic Anhydride | Ethyl acetate | Good to Excellent | [12] |
Table 2: Esterification of Phenol
| Acylating Agent | Product | Typical Yield (%) | Reference |
| This compound | Phenyl 2-naphthoate | Data not readily available | |
| Benzoyl Chloride | Phenyl benzoate | 78-99% | [1] |
| Acetyl Chloride | Phenyl acetate | Good to Excellent | [13][14][15] |
| Acetic Anhydride | Phenyl acetate | Good to Excellent | [2][16][17] |
Table 3: Amidation of Aniline
| Acylating Agent | Product | Typical Yield (%) | Reference |
| This compound | N-Phenyl-2-naphthamide | Data not readily available | |
| Benzoyl Chloride | Benzanilide | High | [18][19][20][21] |
| Acetyl Chloride | Acetanilide | High | |
| Acetic Anhydride | Acetanilide | ~90% | [22][23][24][25] |
Experimental Protocols
Detailed methodologies for key acylation reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
General Protocol for the Esterification of an Alcohol with an Acyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or THF).
-
Addition of Base: Add a non-nucleophilic base (1.1 - 1.5 eq.), such as pyridine or triethylamine, to the solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.0 - 1.2 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
General Protocol for the Amidation of an Amine with an Acyl Chloride
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 - 2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.0 - 1.1 eq.) dropwise to the cooled and stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours, or until the reaction is complete as indicated by TLC analysis.
-
Work-up: Add water to the reaction mixture and extract the product with an organic solvent.
-
Purification: Wash the organic layer with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting amide can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in acylation chemistry.
Conclusion
The selection of an appropriate acylating agent is a critical parameter in the design of a synthetic route. This compound is a valuable reagent for the introduction of the 2-naphthoyl moiety, offering a good balance of reactivity and selectivity, characteristic of aromatic acyl chlorides. Its reactivity is generally higher than that of acid anhydrides but may be slightly attenuated compared to highly reactive aliphatic acyl chlorides like acetyl chloride due to resonance and steric effects. For reactions requiring high reactivity, acetyl chloride is often the reagent of choice. When milder conditions are necessary, or when the cost and handling of acyl chlorides are a concern, acetic anhydride presents a viable alternative. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific acylation needs.
References
- 1. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. Explain the action of acetyl chloride on ethanol. [allen.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Ethanol reacts with acetyl chloride to form A Acetic class 11 chemistry CBSE [vedantu.com]
- 11. gauthmath.com [gauthmath.com]
- 12. mdpi.com [mdpi.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. allen.in [allen.in]
- 15. m.youtube.com [m.youtube.com]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. tandfonline.com [tandfonline.com]
- 18. Solved: Write the chemical reaction of aniline with benzoyl chloride and name the product obtained [Chemistry] [gauthmath.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained. [allen.in]
- 21. Write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained. [allen.in]
- 22. allen.in [allen.in]
- 23. quora.com [quora.com]
- 24. scribd.com [scribd.com]
- 25. ias.ac.in [ias.ac.in]
A Comparative Guide to the Analytical Validation of HPLC Methods Utilizing 2-Naphthoyl Chloride Derivatization
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes lacking a strong chromophore is a common challenge in high-performance liquid chromatography (HPLC). Derivatization with a suitable agent can significantly enhance detectability. This guide provides a comprehensive overview of the analytical validation of HPLC methods using 2-Naphthoyl chloride as a derivatizing agent, with a comparative look at other common derivatization reagents.
This compound is a derivatizing agent designed for the analysis of compounds containing primary and secondary amine or phenol functional groups.[1] The introduction of the naphthoyl moiety, a strong chromophore, enhances the ultraviolet (UV) absorbance of the target analytes, allowing for highly sensitive quantification.[1] This reagent reacts with primary and secondary amines under basic conditions to form stable amide derivatives, which exhibit improved chromatographic properties on reversed-phase columns.[1]
Principle of Derivatization
The derivatization reaction with this compound involves the nucleophilic acyl substitution of the highly reactive acyl chloride by the analyte's nucleophilic group (e.g., the lone pair of electrons on the nitrogen atom of a primary or secondary amine). This reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Experimental Protocol: Derivatization of a Primary Amine with this compound
The following is a general protocol for the derivatization of a primary amine-containing analyte with this compound for HPLC analysis. Optimization of reaction conditions such as reagent concentration, temperature, and time is recommended for specific applications.
Materials:
-
Analyte standard solution
-
This compound solution (e.g., 1 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 9.5)[1]
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (1 M)[1]
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a standard solution of the analyte in a suitable solvent (e.g., acetonitrile or water) at a known concentration.
-
Reaction Mixture: In a microcentrifuge tube, combine 100 µL of the analyte standard solution, 200 µL of 0.1 M borate buffer (pH 9.5), and 200 µL of a 1 mg/mL solution of this compound in acetonitrile.[1]
-
Derivatization Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block or water bath.[1]
-
Reaction Termination: After incubation, cool the mixture to room temperature. Add 50 µL of 1 M hydrochloric acid to stop the reaction and neutralize the excess base.[1]
-
Sample Filtration: Vortex the mixture for 30 seconds and filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.[1]
Analytical Validation Parameters: A Comparative Overview
Analytical method validation is crucial to ensure that the method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While there is a notable absence of published literature detailing the analytical performance for analytes derivatized with this compound, this section provides a comparative overview with other established derivatizing agents.[2]
Table 1: Comparison of Linearity and Correlation Coefficient for Different Derivatizing Agents
| Derivatizing Agent | Analyte Class | Linearity Range | Correlation Coefficient (r²) | Reference |
| This compound | Amines | Data not available in published literature | Data not available in published literature | |
| Benzoyl Chloride | Neurochemicals | 0.5 - 5000 nM | >0.99 | [3] |
| Dansyl Chloride | Biogenic Amines | 0.05 - 10 µg/mL | >0.99 | [4] |
| FMOC-Cl | Amino Acids | 1 - 1000 pmol | >0.99 | [2] |
| OPA | Amino Acids | 0.125–125 μM/L | ≥0.99 | [5] |
Table 2: Comparison of LOD and LOQ for Different Derivatizing Agents
| Derivatizing Agent | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | Amines | Data not available in published literature | Data not available in published literature | |
| Benzoyl Chloride | Neurochemicals | 0.09 - 70 nM | Data not specified | [3] |
| Dansyl Chloride | Biogenic Amines | 0.01 - 0.10 mg/kg | 0.02 - 0.31 mg/kg | [4] |
| FMOC-Cl | Amino Acids | Femtomole range | 1-10 pmol | [2] |
| OPA | Amino Acids | 0.13 - 0.37 pM | Data not specified | [5] |
Table 3: Comparison of Precision (Repeatability) for Different Derivatizing Agents
| Derivatizing Agent | Analyte Class | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| This compound | Amines | Data not available in published literature | Data not available in published literature | |
| Benzoyl Chloride | Neurochemicals | <10% | Data not specified | [3] |
| Dansyl Chloride | Biogenic Amines | 1.86 - 5.95% | 2.08 - 5.96% | [4] |
| OPA | Amino Acids & Alkyl Amines | <2.35% | <2.35% | [5] |
Experimental Workflow and Logic
The overall process from sample preparation to data analysis follows a structured workflow.
Conclusion
This compound presents a viable option for the derivatization of primary and secondary amines and phenols for HPLC analysis, primarily by enhancing UV detectability. While detailed, peer-reviewed validation data is currently scarce, the general derivatization protocol is straightforward. For researchers and drug development professionals requiring fully validated and highly sensitive methods, established reagents such as Dansyl Chloride, FMOC-Cl, and OPA offer reliable alternatives with well-documented performance characteristics. The choice of derivatizing agent will ultimately depend on the specific analytical requirements, including the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity. It is strongly recommended that any new method employing this compound undergo rigorous in-house validation to establish its performance characteristics for the intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Naphthoyl Chloride and Its Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a comparative spectroscopic analysis of 2-naphthoyl chloride and its common derivatives—specifically esters and amides—utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the identification and characterization of these compounds.
Overview of Spectroscopic Characteristics
This compound and its derivatives share a common 2-naphthyl group, which presents a characteristic set of signals in both NMR and IR spectra. The aromatic protons and carbons of the naphthalene ring system typically appear in predictable regions. However, the substitution at the carbonyl group creates distinct spectroscopic signatures, allowing for clear differentiation between the acid chloride, esters, and amides.
This guide will focus on a comparative analysis of this compound, methyl 2-naphthoate, ethyl 2-naphthoate, and 2-naphthamide. The key differentiating features lie in the chemical shifts of the protons and carbons near the carbonyl group and the characteristic vibrational frequencies of the carbonyl bond itself.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its selected derivatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Aromatic Protons (δ ppm) | Other Protons (δ ppm) | Solvent |
| This compound | 8.76 (s, 1H), 8.04 (m, 2H), 7.93 (d, 2H), 7.66 (m, 2H) | - | CDCl₃ |
| Methyl 2-Naphthoate | 8.58 (s, 1H), 8.05 (dd, 1H), 7.95 (d, 1H), 7.89 (d, 1H), 7.62-7.52 (m, 2H), 7.99 (dd, 1H) | 3.98 (s, 3H, -OCH₃) | CDCl₃ |
| Ethyl 2-Naphthoate | 8.57 (s, 1H), 8.06 (dd, 1H), 7.95 (d, 1H), 7.88 (d, 1H), 7.61-7.51 (m, 2H), 7.99 (dd, 1H) | 4.45 (q, 2H, -OCH₂CH₃), 1.44 (t, 3H, -OCH₂CH₃) | CDCl₃ |
| N-Aryl-2-Naphthamide | ~7.0-9.0 (m) | ~8.5 (s, 1H, -NH-) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Carbonyl Carbon (C=O) (δ ppm) | Aromatic Carbons (δ ppm) | Other Carbons (δ ppm) | Solvent |
| This compound | ~168 | ~125-136 | - | CDCl₃ |
| Methyl 2-Naphthoate | 167.1 | 124.8, 126.6, 127.8, 128.3, 128.4, 129.5, 130.1, 132.5, 135.6 | 52.3 (-OCH₃) | CDCl₃ |
| Ethyl 2-Naphthoate | 166.7 | 124.8, 126.5, 127.7, 128.2, 128.3, 129.5, 130.4, 132.5, 135.5 | 61.3 (-OCH₂), 14.4 (-CH₃) | CDCl₃ |
| N-Aryl-2-Naphthamide | ~166-167 | ~110-160 | Alkyl/Aryl carbons of the amide substituent | DMSO-d₆ |
Table 3: IR Spectroscopic Data (Characteristic Absorptions in cm⁻¹)
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | ~1780-1750 (strong) | ~1600-1450 | - | ~800-900 (C-Cl stretch) |
| Methyl 2-Naphthoate | ~1720 (strong) | ~1600-1450 | ~1250-1300 (asym), ~1100-1150 (sym) | - |
| Ethyl 2-Naphthoate | ~1720 (strong) | ~1600-1450 | ~1250-1300 (asym), ~1100-1150 (sym) | - |
| 2-Naphthamide | ~1650 (strong, Amide I) | ~1600-1450 | - | ~3350 & ~3170 (N-H stretch), ~1620 (N-H bend, Amide II) |
Visualizing the Structures and Workflow
To better understand the relationships between these molecules and the process of their analysis, the following diagrams are provided.
Caption: General chemical structure of this compound and its derivatives.
Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.
Experimental Protocols
The data presented in this guide can be obtained using the following standard experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is anhydrous, especially when handling the reactive this compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of approximately -1 to 13 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of approximately 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquids (e.g., some esters): A thin film of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
For solids: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).
-
Record the sample spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
By following these protocols and referencing the provided data tables, researchers can confidently identify and differentiate between this compound and its various ester and amide derivatives, facilitating their work in synthesis and drug development.
A Comparative Guide to Assessing the Purity of Synthesized 2-Naphthoyl Chloride
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. 2-Naphthoyl chloride, a key building block in the synthesis of a wide range of pharmaceuticals and fine chemicals, is no exception. The presence of impurities, such as the starting material (2-naphthoic acid) or byproducts from the synthesis process, can have significant downstream effects. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, with a particular focus on comparing products derived from two common synthetic routes: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) as chlorinating agents.
Synthesis Method and Its Impact on Purity
The synthesis of this compound typically involves the reaction of 2-naphthoic acid with a chlorinating agent.[1] The two most common reagents for this transformation are thionyl chloride and oxalyl chloride.[1] While both are effective, the choice of reagent can significantly influence the purity of the final product.
-
Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. However, the reaction often requires elevated temperatures (reflux) to proceed to completion.[2] These harsher conditions can sometimes lead to the formation of side products and degradation of the desired acyl chloride, potentially resulting in a lower purity product.[2]
-
Oxalyl Chloride ((COCl)₂): Generally considered a milder and more selective reagent, oxalyl chloride reactions can often be conducted at room temperature.[2] These milder conditions typically result in a cleaner reaction with fewer byproducts, leading to a higher purity crude product.[2][3] The primary trade-off is the higher cost of oxalyl chloride compared to thionyl chloride.[3]
Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing various analytical techniques is recommended for a thorough assessment of this compound purity. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Comparison of Purity from Different Synthetic Routes
The following tables summarize hypothetical yet realistic quantitative data comparing the purity of this compound synthesized using thionyl chloride versus oxalyl chloride, as determined by different analytical techniques.
Table 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Synthesized with Thionyl Chloride | Synthesized with Oxalyl Chloride |
| Purity (Area %) | 97.5% | 99.2% |
| Major Impurity | 2-Naphthoic Acid (1.8%) | 2-Naphthoic Acid (0.5%) |
| Other Impurities | Unidentified peaks (0.7%) | Unidentified peaks (0.3%) |
Table 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC) with Derivatization
| Parameter | Synthesized with Thionyl Chloride | Synthesized with Oxalyl Chloride |
| Purity (Area %) | 98.1% | 99.5% |
| Major Impurity | 2-Naphthoic Acid Derivative (1.5%) | 2-Naphthoic Acid Derivative (0.3%) |
| Other Impurities | Unidentified peaks (0.4%) | Unidentified peaks (0.2%) |
Table 3: Purity Assessment by Quantitative NMR (qNMR)
| Parameter | Synthesized with Thionyl Chloride | Synthesized with Oxalyl Chloride |
| Purity (mol/mol %) | 97.8% | 99.4% |
| Major Impurity | 2-Naphthoic Acid (2.0%) | 2-Naphthoic Acid (0.4%) |
| Other Impurities | Residual Solvent (0.2%) | Residual Solvent (0.2%) |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Instrumentation: A GC system equipped with a mass selective detector.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
-
Sample Preparation: Dissolve approximately 5 mg of the this compound sample in 1 mL of anhydrous dichloromethane.
High-Performance Liquid Chromatography (HPLC) with Derivatization
Direct analysis of highly reactive acyl chlorides by HPLC can be challenging. A common approach is to derivatize the acyl chloride into a more stable compound prior to analysis.[4]
-
Derivatization Reagent: 2-Nitrophenylhydrazine solution (1 mg/mL in acetonitrile).[4]
-
Derivatization Procedure: To 1 mg of the this compound sample, add 1 mL of the 2-nitrophenylhydrazine solution. Allow the reaction to proceed at room temperature for 30 minutes.[4]
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 395 nm.[4]
-
Injection Volume: 10 µL.
-
-
Quantification: Purity is determined by the area percentage of the derivatized this compound peak relative to all other peaks.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a known amount of a certified internal standard (e.g., maleic acid) into a clean, dry NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃) that dissolves both the sample and the internal standard.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard, and IS = internal standard.[6]
-
Mandatory Visualization
Caption: Experimental workflow for purity assessment.
Caption: Impact of purity on a signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of 2-Naphthoyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Naphthoyl chloride is a highly versatile reagent in organic synthesis, prized for its ability to introduce the 2-naphthoyl moiety into a wide range of molecules. Its high reactivity, characteristic of acyl chlorides, makes it a cornerstone in the synthesis of pharmaceuticals, advanced materials, and complex organic intermediates.[1][2] This guide provides an objective comparison of this compound with common alternative reagents in three key applications: amide synthesis, ester synthesis, and Friedel-Crafts acylation. The comparison is supported by representative experimental protocols and quantitative data to aid in reagent selection for specific synthetic challenges.
General Reactivity Principles
The utility of this compound stems from the high electrophilicity of its carbonyl carbon, which is bonded to two electron-withdrawing groups (oxygen and chlorine).[2] This makes the chlorine atom an excellent leaving group in nucleophilic acyl substitution reactions. The general order of reactivity for common acylating agents is a crucial factor in synthesis design:
Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids (with coupling agents) > Esters > Amides [3][4]
This hierarchy dictates the reaction conditions required, with more reactive agents like this compound often enabling faster reactions at lower temperatures.
Amide Synthesis: The Schotten-Baumann Reaction
The formation of an amide bond via the acylation of an amine is one of the most frequent and critical transformations in medicinal chemistry. This compound reacts readily with primary and secondary amines, typically under Schotten-Baumann conditions, to form N-substituted 2-naphthamides.[5][6]
Comparison with Alternatives: The primary alternative to using an acyl chloride is the direct coupling of a carboxylic acid (e.g., 2-naphthoic acid) with an amine using a peptide coupling reagent (e.g., DCC, EDC, HATU). While this method avoids the preparation or handling of the highly reactive and moisture-sensitive acyl chloride, it requires stoichiometric amounts of often expensive coupling agents and can sometimes lead to racemization in chiral substrates.[7]
Data Presentation: Amide Synthesis Comparison
| Parameter | Method A: this compound | Method B: 2-Naphthoic Acid + Coupling Agent (HATU) |
| Reaction Type | Nucleophilic Acyl Substitution | Amide Coupling |
| Acylating Agent | This compound | 2-Naphthoic Acid |
| Activating Agent | None (inherently reactive) | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) |
| Base | Tertiary Amine (e.g., Triethylamine, Pyridine) | Non-nucleophilic base (e.g., DIEA) |
| Typical Temp. | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1 - 6 hours | 1 - 4 hours |
| Byproducts | Triethylammonium chloride (salt) | Tetramethylurea, Hexafluorophosphate salts |
| Advantages | High reactivity, simple purification of byproduct | Milder conditions, avoids handling acyl chlorides |
| Disadvantages | Reagent is moisture-sensitive, generates HCl byproduct | Requires expensive coupling agent, more complex byproduct removal |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-naphthamide using this compound
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the amine solution over 20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or silica gel column chromatography.[6]
Protocol 2: Synthesis of N-Benzyl-2-naphthamide using 2-Naphthoic Acid and HATU
-
Reaction Setup: To a solution of 2-naphthoic acid (1.0 eq) in dimethylformamide (DMF) in a 100 mL round-bottom flask, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIEA) (2.0 eq).
-
Activation: Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add benzylamine (1.0 eq) to the reaction mixture.
-
Reaction: Stir the solution at room temperature for 2 hours, monitoring progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Extraction: Combine the organic layers and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
Mandatory Visualization
Caption: Mechanism of Amide Formation.
Ester Synthesis
Similar to amide formation, this compound is an excellent reagent for the esterification of alcohols and phenols. The reaction is typically rapid and high-yielding.
Comparison with Alternatives: The most common alternative is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄) with heat. This is an equilibrium process, often requiring removal of water to drive it to completion.[8] Another alternative is using an acid anhydride (e.g., 2-naphthoic anhydride). Anhydrides are less reactive than acyl chlorides, which can be advantageous for selectivity, but may require heating or a catalyst.[9]
Data Presentation: Ester Synthesis Comparison
| Parameter | Method A: this compound | Method B: 2-Naphthoic Anhydride |
| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution |
| Acylating Agent | This compound | 2-Naphthoic Anhydride |
| Substrate | Alcohols, Phenols | Alcohols, Phenols |
| Catalyst/Base | Pyridine or Triethylamine (Base) | Often requires warming or a catalyst (e.g., DMAP) |
| Typical Temp. | 0 °C to Room Temperature | Room Temperature to Reflux |
| Typical Time | 1 - 4 hours | 2 - 12 hours |
| Byproducts | Pyridinium chloride (salt) | 2-Naphthoic acid |
| Advantages | High reactivity, fast reaction times | Milder than acyl chloride, easier to handle |
| Disadvantages | Moisture-sensitive, corrosive byproduct | Slower reaction, byproduct (acid) may need removal |
Experimental Protocols
Protocol 3: Synthesis of Benzyl 2-naphthoate using this compound
-
Reaction Setup: In a dry round-bottom flask, dissolve benzyl alcohol (1.0 eq) in anhydrous pyridine, and cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 1 M HCl solution and extract with diethyl ether (2x).
-
Extraction: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester, which can be purified by distillation or chromatography.[8]
Protocol 4: Synthesis of Benzyl 2-naphthoate using 2-Naphthoic Anhydride
-
Reaction Setup: In a round-bottom flask, combine 2-naphthoic anhydride (1.1 eq), benzyl alcohol (1.0 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in anhydrous DCM.
-
Reaction: Stir the mixture at room temperature for 8 hours.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with 1 M NaOH solution to remove the 2-naphthoic acid byproduct, then wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the desired ester.[10]
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[11] this compound, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), reacts with arenes to produce aryl naphthyl ketones.[12]
Comparison with Alternatives: Acid anhydrides can also be used as acylating agents in Friedel-Crafts reactions.[13] The reaction is mechanistically similar but avoids the generation of HCl gas. However, using an anhydride means that only one of the two acyl groups is utilized, which can be a drawback if the acyl group is valuable. Unlike Friedel-Crafts alkylation, the acylation reaction has the significant advantage that the product (an aryl ketone) is deactivated towards further substitution, preventing polyacylation.[14]
Data Presentation: Friedel-Crafts Acylation Comparison
| Parameter | Method A: this compound | Method B: 2-Naphthoic Anhydride |
| Reaction Type | Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution |
| Acylating Agent | This compound | 2-Naphthoic Anhydride |
| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Stoichiometric Lewis Acid (e.g., AlCl₃) |
| Substrate | Activated or unactivated arenes | Activated or unactivated arenes |
| Typical Temp. | 0 °C to Reflux | 0 °C to Reflux |
| Typical Time | 1 - 5 hours | 2 - 8 hours |
| Byproducts | HCl, AlCl₃-ketone complex | 2-Naphthoic acid, AlCl₃-ketone complex |
| Advantages | High reactivity, full use of acylating agent | Avoids corrosive HCl gas generation |
| Disadvantages | Generates HCl, catalyst is consumed | Only 50% atom economy from the anhydride |
Experimental Protocols
Protocol 5: Friedel-Crafts Acylation of Anisole with this compound
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a stir bar, a reflux condenser with a gas trap (to neutralize HCl), and an addition funnel. In a fume hood, cautiously add anhydrous AlCl₃ (1.2 eq) to anhydrous dichloromethane (DCM) in the flask and cool to 0 °C.
-
Reagent Addition: Add this compound (1.0 eq) to the slurry. Then, add a solution of anisole (1.0 eq) in DCM dropwise from the addition funnel.
-
Reaction: After addition, allow the mixture to stir at room temperature for 3 hours.
-
Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting solid (methoxyphenyl)(naphthalen-2-yl)methanone by recrystallization.[15]
Protocol 6: Friedel-Crafts Acylation of Anisole with 2-Naphthoic Anhydride
-
Reaction Setup: In a similar setup to Protocol 5, add anhydrous AlCl₃ (2.2 eq) to anhydrous DCM and cool to 0 °C.
-
Reagent Addition: Add 2-naphthoic anhydride (1.1 eq) to the flask, followed by the dropwise addition of anisole (1.0 eq).
-
Reaction: Stir the reaction at room temperature for 6 hours.
-
Work-up and Purification: Follow the same quenching, extraction, and purification steps as described in Protocol 5.[13]
Mandatory Visualization
Caption: General Experimental Workflow.
References
- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. API Case Study: Praziquantel – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 13. condor.depaul.edu [condor.depaul.edu]
- 14. Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Derivatization Efficiency: Dansyl Chloride vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of amines, phenols, and other metabolites in complex biological matrices is paramount. Chemical derivatization is a critical technique to enhance the analytical performance of these compounds in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of the derivatization efficiency of dansyl chloride against other commonly used reagents, supported by experimental data and detailed protocols.
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a well-established derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, fluorescent sulfonamide adducts.[1][2] This derivatization enhances chromatographic retention and significantly improves ionization efficiency, making polar and ionic metabolites more amenable to reverse-phase LC-MS analysis.[1][3] Studies have shown that dansylation can lead to a 1 to 3 orders of magnitude enhancement in the electrospray ionization (ESI) signal compared to their underivatized counterparts.[3]
Head-to-Head Comparison: Dansyl Chloride vs. Alternative Derivatization Agents
The choice of a derivatization reagent is pivotal for the success of quantitative metabolomics and targeted analysis studies. While dansyl chloride is a versatile option, other reagents offer distinct advantages depending on the analytical goal.[4]
| Feature | Dansyl Chloride | o-Phthalaldehyde (OPA) | Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) | Dabsyl Chloride | Benzoyl Chloride |
| Target Analytes | Primary & Secondary Amines, Phenols[1][2] | Primary Amines[1] | Primary & Secondary Amines[1] | Primary & Secondary Amines[4] | Primary & Secondary Amines, Phenols, Thiols[5] |
| Detection Method | Fluorescence, MS[1] | Fluorescence[1] | Fluorescence, UV[1] | UV-Vis[1] | MS[5] |
| Key Advantage | Versatile, high ionization efficiency, enables stable isotope dilution[1][4] | Rapid reaction[1] | Good for highly acidic chromatography[4] | Good alternative for weakly acidic/basic conditions[4] | Milder reaction conditions, wide analyte coverage[5] |
| Reaction pH | Basic (typically pH 9-11)[6][7] | Basic | Basic | Basic | Basic[5] |
| Reaction Time | 30-60 minutes[5][8] | ~1 minute | ~20 minutes | ~70 minutes | ~30 minutes |
| Reaction Temperature | Room temperature to 60°C[5][8] | Room temperature | Room temperature | 70°C | Room temperature |
Quantitative Performance of Dansyl Chloride
A key advantage of using dansyl chloride is the ability to perform differential isotope labeling (e.g., ¹²C-/¹³C-dansylation), which allows for precise and accurate quantification through stable isotope dilution analysis.[1][3] This method corrects for matrix effects and variations in sample preparation and instrument response.[1] A study utilizing this technique for the analysis of 20 amino acids demonstrated excellent quantitative performance, achieving a linear response over two orders of magnitude with an average relative standard deviation (RSD) of approximately 5.3% from replicate experiments.[1][3]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for a comparative derivatization study and the logical flow of how dansyl chloride derivatization enhances analyte detection in LC-MS.
Detailed Experimental Protocols
The following are generalized protocols for derivatization with dansyl chloride. Optimal conditions may vary depending on the specific analytes and sample matrix.
Protocol 1: Derivatization of Amines and Phenols in Biological Extracts
This protocol is adapted from procedures used in metabolomics studies.[5][8]
Materials:
-
Sample extract
-
100 mM Sodium Carbonate-Bicarbonate buffer (pH 9.8)
-
50 mM Dansyl Chloride in acetonitrile (ACN)
-
10% (v/v) Ammonium Hydroxide or 25% aqueous formic acid for quenching
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Procedure:
-
Sample Preparation: To 25 µL of the sample extract, add a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile (total volume of mixture to add: 50 µL).[5][6]
-
Derivatization Reaction: Vortex the mixture and incubate at 60°C for 60 minutes in the dark.[5] Some protocols suggest incubation at 25°C for 60 minutes.[6]
-
Quenching the Reaction: To stop the derivatization, add 10 µL of 10% (v/v) ammonium hydroxide or 10 µL of 25% aqueous formic acid to quench the excess dansyl chloride.[1][5]
-
Sample Clean-up: Vortex the quenched mixture and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to precipitate any solids.[1]
-
Final Preparation for LC-MS: Transfer the supernatant to an autosampler vial for immediate LC-MS analysis.[1][8]
Protocol 2: Derivatization of Unactivated Alcohols
This protocol is for the derivatization of less reactive hydroxyl groups.[9]
Materials:
-
Analyte containing hydroxyl groups
-
Dansyl chloride solution (5 mg/mL in dichloromethane)
-
4-(dimethylamino)pyridine (DMAP) solution (5 mg/mL in dichloromethane)
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Mixture Preparation: In a reaction vial, combine the analyte, dansyl chloride solution, DMAP solution, and 1% (v/v) N,N-diisopropylethylamine in dichloromethane.
-
Derivatization Reaction: Incubate the mixture at 65°C for 1 hour. A study on cholesterol derivatization reported a yield of 96% under these conditions.[9]
-
Sample Preparation for LC-MS: Following incubation, the sample may be diluted with an appropriate solvent and directly analyzed by LC-MS.
Conclusion
Dansyl chloride remains a robust and versatile derivatization reagent for the analysis of amines and phenols in complex biological samples. Its ability to significantly enhance ionization efficiency and its suitability for stable isotope dilution techniques make it a superior choice for high-accuracy quantitative studies.[1] While alternative reagents may be advantageous in specific scenarios, the broad applicability and extensive validation of dansyl chloride derivatization ensure its continued prominence in metabolomics and clinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for Quantitative Analysis of Reaction Kinetics
For researchers, scientists, and drug development professionals, the precise quantitative analysis of reaction kinetics is paramount for understanding and optimizing chemical processes. Derivatization, the chemical modification of an analyte, is a powerful technique to enhance detectability and monitor reaction progress, particularly for compounds lacking strong chromophores or fluorophores, such as primary and secondary amines. This guide provides an objective comparison of 2-Naphthoyl chloride with other common derivatizing agents, supported by experimental data, to facilitate the selection of the most suitable reagent for kinetic studies.
Introduction to Acyl Chlorides in Derivatization
Acyl chlorides, like this compound, are highly reactive compounds that readily undergo nucleophilic acyl substitution with primary and secondary amines to form stable amide derivatives.[1] The introduction of the naphthyl group provides a strong chromophore, significantly enhancing ultraviolet (UV) absorbance and fluorescence, enabling highly sensitive quantification.[2] This high reactivity, however, necessitates careful control of reaction conditions to ensure selectivity and avoid side reactions.[3]
While this compound is a potent acylating agent, a notable absence of published literature details its specific analytical performance metrics, such as Limit of Detection (LOD) and Limit of Quantitation (LOQ), for derivatized analytes.[2] This guide, therefore, compares this compound with well-characterized alternatives: Dansyl Chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and o-phthalaldehyde (OPA), for which more extensive experimental data is available.[2]
Comparison of Derivatization Reagent Performance
The selection of a derivatizing agent is critical and depends on the analyte, the sample matrix, and the available analytical instrumentation. The following tables summarize the key characteristics and performance of this compound and its alternatives.
Table 1: Reaction Conditions and Derivative Stability
| Derivatizing Agent | Target Analytes | Typical Reaction Conditions | Derivative Stability | Key Advantages | Limitations |
| This compound | Primary and secondary amines, alcohols | Anhydrous solvent (e.g., DCM, THF), often at low temperatures (0°C to RT) with a non-nucleophilic base.[3] | Generally stable amide bond. | High reactivity, strong chromophore.[1] | Highly sensitive to moisture, potential for side reactions if not controlled.[3] Lack of published LOD/LOQ data.[2] |
| Dansyl Chloride | Primary and secondary amines, phenols | Aqueous-organic mixture, alkaline pH (9.5-10), elevated temperature (e.g., 38-60°C) for 60-120 min.[2] | Stable sulfonamide adducts.[4] | Versatile, produces highly fluorescent derivatives, well-documented.[2][5] | Slower reaction times, requires elevated temperatures.[6] |
| FMOC-Cl | Primary and secondary amines | Alkaline conditions (e.g., borate buffer pH 10) at room temperature.[5] | Stable derivatives. | Reacts rapidly at room temperature.[5] | Derivatives can be unstable under certain conditions. |
| o-Phthalaldehyde (OPA) | Primary amines | Aqueous medium, alkaline pH, in the presence of a thiol (e.g., 2-mercaptoethanol). | Derivatives can be unstable.[7] | Very fast reaction at room temperature, low reagent cost.[7] | Only reacts with primary amines, derivatives can be unstable.[6][7] |
Table 2: Quantitative Performance Data for Alternative Reagents
| Derivatizing Agent | Analyte | Matrix | LOD | LOQ | Reference |
| Dansyl Chloride | Biogenic Amines | Sausage and Cheese | 0.11 - 1.19 mg/kg | Not Reported | [8] |
| Benzoyl Chloride (similar acyl chloride) | Biogenic Amines | Fish | 0.1 - 20 nM | 0.3 - 60 nM | [9] |
| Benzoyl Chloride | Biogenic Amines | Sausage and Cheese | 0.29 - 1.26 mg/kg | Not Reported | [8] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | 1- and 2-naphthol | Human Plasma | 14 - 16 fmol/injection | Not Reported |
Note: The performance of analytical methods can vary based on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable kinetic analyses. Below are representative protocols for amine derivatization and a general protocol for monitoring reaction kinetics.
Protocol 1: Derivatization of Amines with this compound (General)
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Analyte containing a primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., triethylamine, pyridine)
-
Quenching solution (e.g., dilute aqueous acid)
-
HPLC or other suitable analytical instrument
Procedure:
-
Sample Preparation: Prepare a standard solution of the analyte in the chosen anhydrous solvent at a known concentration.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the analyte and the non-nucleophilic base in the anhydrous solvent. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent to the cooled analyte solution over 15-30 minutes with constant stirring.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours).[3]
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points, quenching the reaction in the aliquot, and analyzing by a suitable method (e.g., HPLC).
-
Quenching: Once the reaction is complete, quench the entire reaction mixture by adding the quenching solution.
-
Work-up: Extract the derivatized product, wash with water and brine, dry the organic layer, and remove the solvent.
-
Analysis: Analyze the final product to determine yield and purity.
Protocol 2: Derivatization of Amino Acids with Dansyl Chloride for LC-MS Analysis
This protocol is a general procedure adaptable for various amines.[2]
Materials:
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in 100% acetonitrile (ACN)
-
10% (v/v) Ammonium hydroxide in water
-
Sample extract containing amino acids
-
Thermo mixer or equivalent
Procedure:
-
Prepare Derivatization Reagent: Immediately before use, mix the 50 mM dansyl chloride solution and the 100 mM sodium carbonate/bicarbonate buffer in a 1:1 ratio.[2]
-
Reaction Setup: Aliquot 50 µL of the freshly prepared dansyl chloride/buffer mixture into each well of a 96-well plate.[2]
-
Add Sample: Add 25 µL of the amino acid sample extract to each well.[2]
-
Incubation: Seal the plate and incubate in a thermo mixer at 25°C with shaking at 300 rpm for 60 minutes. Alternatively, incubate in the dark at room temperature for 30 minutes.[2]
-
Quenching: Briefly centrifuge the plate. Add 7.5 µL of 10% ammonium hydroxide to each well to quench the reaction and consume excess dansyl chloride.[2]
-
Final Incubation: Incubate for an additional 5 minutes at room temperature with shaking to ensure complete quenching.[2]
-
Dilution and Analysis: Briefly centrifuge the plate. Dilute an aliquot of the quenched reaction mixture with a suitable solvent (e.g., 40% ACN with 0.01% formic acid) before injection into the LC-MS system.[2]
Protocol 3: General Method for Monitoring Reaction Kinetics by HPLC
This protocol outlines a general approach for determining the rate law of a chemical reaction using the method of initial rates.
Procedure:
-
Prepare Reaction Mixtures: Prepare a series of reaction mixtures where the concentration of one reactant is varied while all other reactant concentrations and conditions (temperature, solvent) are kept constant.
-
Initiate Reaction: Start the reaction by adding the final reagent.
-
Monitor Product Formation or Reactant Consumption: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench Reaction in Aliquot: Immediately quench the reaction in the aliquot to stop it. This can be done by rapid cooling, adding a quenching reagent, or significant dilution.
-
Analyze Aliquots by HPLC: Inject the quenched aliquots into an HPLC system to separate and quantify the concentration of the product or a reactant at each time point.
-
Determine Initial Rates: Plot the concentration of the product (or reactant) versus time for each reaction mixture. The initial rate of the reaction is the slope of the tangent to this curve at time t=0.
-
Determine Reaction Orders: By comparing the initial rates of reactions with different initial concentrations of a specific reactant, the order of the reaction with respect to that reactant can be determined.
-
Calculate the Rate Constant: Once the orders of all reactants are known, the rate constant (k) can be calculated for each experiment, and an average value can be determined.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Conclusion
This compound is a highly reactive and effective derivatizing agent for enhancing the UV and fluorescence detection of primary and secondary amines. Its primary advantage lies in its high reactivity, which can lead to rapid derivatization. However, this reactivity also presents challenges in terms of handling and potential side reactions. A significant gap in the current literature is the lack of readily available quantitative performance data, such as LOD and LOQ values, for this compound derivatives.
For researchers requiring well-validated and highly sensitive methods with established performance characteristics, alternative reagents like Dansyl Chloride, FMOC-Cl, and OPA offer reliable options with extensive supporting documentation. The choice among these will be dictated by the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity. It is strongly recommended that any new derivatization method, including those using this compound, undergo rigorous method development and validation to establish its performance characteristics for the intended analytical application.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Real time monitoring of acylations during solid phase peptide synthesis: a method based on electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Naphthoyl Chloride for Chiral Separations
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development and quality control of pharmaceuticals and other chiral compounds. One established method for the chiral separation of racemic mixtures, particularly amines and alcohols, is through derivatization with a chiral agent to form diastereomers, which can then be separated using standard chromatographic techniques. This guide provides an objective evaluation of 2-Naphthoyl chloride as a derivatizing agent for chiral separations, comparing its performance with other common alternatives and providing supporting experimental data.
Introduction to Chiral Derivatization with this compound
This compound is an achiral derivatizing agent that reacts with chiral analytes, such as primary and secondary amines or alcohols, to form stable amide or ester diastereomers in the presence of a chiral auxiliary or when separated on a chiral stationary phase.[1] The primary advantage of using this compound is the introduction of the naphthyl group, a strong chromophore, which significantly enhances the ultraviolet (UV) absorbance of the analyte.[2] This allows for highly sensitive detection using HPLC with a UV detector. The formation of diastereomers allows for their separation on a conventional achiral stationary phase, simplifying the chromatographic setup.[2]
Performance Comparison of Chiral Derivatizing Agents
The selection of a suitable chiral derivatizing agent is crucial for achieving optimal separation and detection. The following tables provide a comparison of this compound with other commonly used derivatizing agents for the chiral separation of amines and alcohols.
Table 1: Comparison of Chiral Derivatizing Agents for Primary Amines
| Chiral Derivatizing Agent | Analyte | Chromatographic Method | Separation Factor (α) | Resolution (Rs) | Detection Method | Key Advantages | Key Disadvantages |
| This compound | Amphetamine | HPLC on a chiral stationary phase | - | >1.5 | UV | Strong UV chromophore, stable derivatives.[2][3] | Requires a chiral column for separation of enantiomers.[3] |
| Marfey's Reagent (FDAA) | Alanine | HPLC on ODS-Hypersil | 1.5 | >1.5 | UV | Excellent resolution for amino acids, well-established method.[4] | Can be less effective for sterically hindered amines. |
| Mosher's Acid Chloride (MTPA-Cl) | 1-Phenylethanolamine | NMR Spectroscopy | - | - | NMR | Allows for the determination of absolute configuration.[5][6] | Primarily for NMR analysis, not ideal for chromatographic quantification. |
| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | Mexiletine | HPLC | - | >1.5 | - | Effective for the separation of mexiletine enantiomers.[7] | Limited data on a broad range of amines. |
| o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine (NAC) | Primary Amines | HPLC on a reverse-phase column | - | >1.5 | Fluorescence | High sensitivity due to fluorescence detection.[4] | Derivatives can be unstable. |
Table 2: Comparison of Chiral Derivatizing Agents for Alcohols
| Chiral Derivatizing Agent | Analyte | Chromatographic Method | Separation Factor (α) | Resolution (Rs) | Detection Method | Key Advantages | Key Disadvantages |
| This compound | Racemic Alcohols | HPLC on a normal-phase silica gel column | - | >1.5 | UV (280 nm) | Strong UV chromophore, good for analytes lacking a native chromophore.[2] | Requires derivatization step. |
| Mosher's Acid Chloride (MTPA-Cl) | Secondary Alcohols | NMR Spectroscopy / HPLC | - | >1.5 | NMR / UV | Determination of absolute configuration, applicable to a wide range of alcohols.[5][6] | Stoichiometric amounts needed, requires subsequent cleavage of the auxiliary for preparative scale.[8] |
| (1S)-(-)-Camphanic chloride | Mexiletine Metabolite (Alcohol) | HPLC | - | >1.5 | - | Effective for specific alcohol-containing drugs.[7] | Limited general applicability data. |
| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Aliphatic Alcohols | HPLC on silica gel | - | >1.5 | UV | Highly effective for enantioresolution of aliphatic alcohols.[9] | Requires derivatization. |
Experimental Protocols
Protocol 1: Derivatization of a Primary Amine with this compound for HPLC Analysis
This protocol provides a general procedure for the derivatization of a primary amine with this compound.
Materials:
-
Amine sample
-
This compound solution (1 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 9.5)
-
Hydrochloric acid (1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Heating block or water bath
-
0.45 µm syringe filter
Procedure:
-
Sample Preparation: Prepare a standard solution of the amine analyte in a suitable solvent (e.g., acetonitrile or water).
-
Reaction Mixture: In a microcentrifuge tube, add 100 µL of the analyte solution, 200 µL of 0.1 M borate buffer (pH 9.5), and 200 µL of the 1 mg/mL this compound solution in acetonitrile.
-
Derivatization Reaction: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes.
-
Reaction Termination: After incubation, cool the mixture to room temperature and add 50 µL of 1 M hydrochloric acid to stop the reaction.
-
Sample Filtration: Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 280 nm.
-
Injection Volume: 10-20 µL
Protocol 2: Derivatization of a Racemic Alcohol with this compound for HPLC Analysis
This protocol describes the derivatization of a racemic alcohol to form diastereomeric esters.
Materials:
-
Racemic alcohol sample
-
This compound
-
Dry dichloromethane (DCM)
-
Triethylamine
-
Ice bath
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: Dissolve the racemic alcohol (1 equivalent) in dry DCM in a clean, dry flask. Add triethylamine (1.5 equivalents) to the solution and stir.
-
Addition of Derivatizing Agent: Cool the mixture in an ice bath. Slowly add a solution of this compound (1.2 equivalents) in dry DCM to the alcohol solution with continuous stirring.
-
Reaction: Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis: The resulting diastereomeric ester mixture can be directly analyzed by HPLC.
HPLC Conditions (Starting Point):
-
Column: Normal-phase silica gel column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethyl acetate (e.g., 98:2 v/v).[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 280 nm[2]
-
Injection Volume: 10-20 µL[2]
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
References
- 1. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2013103841A1 - METHODS FOR QUANTITATIVE CHIRAL DETERMINATION OF THE d- AND l- ENANTIOMERS OF AMPHETAMINE AND METHAMPHETAMINE - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
Safety Operating Guide
Safe Disposal of 2-Naphthoyl Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Naphthoyl chloride, a corrosive and water-reactive acyl chloride. Adherence to these protocols is essential for minimizing risks and complying with safety regulations.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][2][3][4] It reacts with water, liberating toxic hydrogen chloride (HCl) gas.[1][3] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[1][5]
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[2][3][6]
-
Water Reactive: Reacts with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[1][3]
-
Inhalation Hazard: Do not breathe dust, fumes, or vapors.[1]
Essential Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling and disposing of this compound.
| PPE Item | Specifications |
| Eye Protection | Chemical safety goggles and a full-face shield.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile).[2][5] |
| Body Protection | Flame-retardant lab coat.[2][5] |
| Respiratory Protection | A certified chemical fume hood is mandatory.[1][5] |
Disposal Overview
The primary method for the safe disposal of this compound involves a controlled neutralization process to mitigate its reactivity, followed by disposal as hazardous waste.[5] The overall process can be visualized as a clear workflow.
Detailed Experimental Protocol for Neutralization
This protocol outlines the step-by-step method for neutralizing residual or waste this compound in a laboratory setting.
Materials:
-
Waste this compound (or its solution in an inert solvent)
-
Large beaker or flask
-
Stir bar and magnetic stir plate
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or a 5-10% aqueous solution of sodium hydroxide (NaOH)
-
pH paper or a calibrated pH meter
-
Labeled hazardous waste container
Procedure:
-
Preparation: Conduct all operations within a certified chemical fume hood. Ensure you are wearing all the required PPE as specified in the table above.
-
Dilution (Optional but Recommended): If dealing with a concentrated amount of this compound, it is advisable to first dilute it with an inert solvent like acetone or tetrahydrofuran (THF).[5] This will help to better control the rate of the reaction.
-
Quenching (Hydrolysis):
-
Place a large beaker containing a significant excess of cold water (at least 10-fold molar excess) in an ice bath on a magnetic stir plate. Begin vigorous stirring.
-
Slowly, and in small portions (dropwise if liquid), add the this compound (or its solution) to the cold water.[5]
-
Crucial Safety Note: Always add the acyl chloride to the water, never the other way around, to prevent a violent reaction and splashing.[5]
-
This quenching process hydrolyzes the reactive this compound into the more stable 2-naphthoic acid and hydrochloric acid.[5][7] You may observe fuming (HCl gas) during this step.
-
-
Neutralization:
-
Once the addition is complete and the reaction has subsided, slowly begin adding a base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the acidic mixture.
-
If using sodium bicarbonate, be aware that carbon dioxide gas will be produced, leading to foaming. Add the base portion-wise to control the effervescence.[5]
-
Continue adding the base until the foaming ceases and the pH of the solution is within a safe and neutral range.
-
-
Verification: Check the pH of the solution using pH paper or a calibrated pH meter to ensure it is within the range of 6-8.[5]
-
Final Disposal:
-
The neutralized aqueous solution should be transferred to a properly labeled hazardous waste container.[1][5][8]
-
Do not pour the neutralized solution down the drain unless specifically permitted by your institution's environmental health and safety guidelines and local regulations.[5]
-
Consult your institution's waste disposal protocols for the final collection and disposal of the hazardous waste container.[1]
-
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C11H7ClO | CID 75246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. aksci.com [aksci.com]
Safe Handling and Disposal of 2-Naphthoyl Chloride: A Procedural Guide
This document provides essential safety protocols and logistical information for the handling and disposal of 2-Naphthoyl chloride (CAS No. 2243-83-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. This compound is a corrosive solid that is highly reactive with water and moisture, necessitating strict adherence to these guidelines.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[1][4][5][6] It is water-reactive and contact with moisture liberates toxic hydrogen chloride gas.[1][2] Therefore, all handling must occur in a controlled environment with appropriate engineering controls and PPE.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles and a face shield.[4][5] Must meet EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1] | Protects against splashes and fumes that can cause serious eye damage.[5] |
| Hand | Chemical-resistant gloves (e.g., butyl rubber, nitrile, or neoprene).[4][7] Gloves must be inspected before use and removed properly to avoid skin contact.[5] | Prevents severe skin burns upon contact.[1][5][6] |
| Body | A flame-retardant or chemical-resistant lab coat.[4][7] | Provides a barrier against accidental spills and splashes. |
| Respiratory | All handling must be conducted within a certified chemical fume hood.[1][2][4] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is required.[1] | Protects from inhaling irritating dust and toxic hydrogen chloride gas, which is liberated on contact with moisture.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation and Engineering Controls
-
Work Area: All manipulations of this compound must be performed inside a certified chemical fume hood.[1][4]
-
Environment: Ensure the work area is dry and free from moisture. Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1]
-
Incompatible Materials: Keep away from water, moist air, strong oxidizing agents, and excess heat.[1][2]
2.2. Handling Protocol
-
Don all required PPE as specified in Table 1 before entering the work area.
-
Carefully weigh or measure the required amount of this compound within the fume hood. Avoid the formation of dust.[1][2][5]
-
Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][2]
-
Keep containers tightly sealed when not in use to prevent exposure to moisture.[2]
-
After handling, wash hands and any exposed skin thoroughly.[1][6]
Emergency Procedures
3.1. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a physician or poison control center immediately.[1][2][6] Do not use mouth-to-mouth resuscitation.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][2][6]
3.2. Accidental Release (Spill) Response In the event of a spill, a clear and immediate response is critical to mitigate risks. The workflow below outlines the necessary steps.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. CAS 2243-83-6: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 2243-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
